PC-046
Description
Properties
Molecular Formula |
C22H18N2O3 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-[3-(3-methoxyphenyl)-4-pyridinyl]-1,3-oxazole |
InChI |
InChI=1S/C22H18N2O3/c1-25-17-8-6-15(7-9-17)21-14-24-22(27-21)19-10-11-23-13-20(19)16-4-3-5-18(12-16)26-2/h3-14H,1-2H3 |
InChI Key |
CTNUOHRUVZXVHX-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of PC-046 (KN046): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PC-046, also known as KN046, is a novel recombinant humanized bispecific antibody engineered to simultaneously target two critical immune checkpoint proteins: Programmed Death-Ligand 1 (PD-L1) and Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4). This dual-targeting mechanism is designed to overcome the limitations of single-agent immunotherapies by providing a synergistic anti-tumor effect. KN046 is engineered to preferentially bind to PD-L1, which is often highly expressed in the tumor microenvironment (TME), thereby localizing its activity and potentially reducing peripheral immune-related adverse events associated with systemic CTLA-4 blockade. This technical guide provides a comprehensive overview of the mechanism of action of KN046, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.
Introduction
The development of immune checkpoint inhibitors (ICIs) has revolutionized cancer treatment. Monoclonal antibodies targeting the PD-1/PD-L1 and CTLA-4 pathways have shown significant clinical benefit in a variety of malignancies. However, a substantial number of patients do not respond to single-agent ICI therapy, and combination therapies can be associated with increased toxicity.
KN046 is a next-generation immunotherapy designed to address these challenges. It is a bispecific antibody that combines the functionalities of anti-PD-L1 and anti-CTLA-4 antibodies into a single molecule. A key design feature of KN046 is its higher binding affinity for PD-L1 compared to CTLA-4.[1][2] This differential affinity aims to concentrate the therapeutic effect within the tumor microenvironment, where PD-L1 is often overexpressed, thereby enhancing anti-tumor immunity while minimizing systemic toxicities.
Molecular Structure and Core Mechanism
KN046 is a bispecific antibody constructed with a proprietary design that fuses a CTLA-4 domain antibody to an anti-PD-L1 antibody.[3] This structure allows for the simultaneous blockade of two distinct inhibitory signaling pathways that regulate T-cell activation and function.
Dual Checkpoint Blockade
-
PD-L1 Inhibition: The anti-PD-L1 arm of KN046 binds to PD-L1 on tumor cells and other cells within the TME, preventing its interaction with the PD-1 receptor on activated T cells. This blockade abrogates the inhibitory signal, restoring the cytotoxic function of T cells and enabling them to recognize and eliminate cancer cells.
-
CTLA-4 Inhibition: The anti-CTLA-4 arm of KN046 binds to CTLA-4 on the surface of T cells, primarily regulatory T cells (Tregs), preventing its interaction with its ligands, CD80 and CD86, on antigen-presenting cells (APCs). This action removes a key inhibitory signal during the initial phase of T-cell activation in the lymph nodes, leading to a broader and more robust anti-tumor T-cell response.
Preferential Targeting of the Tumor Microenvironment
A distinguishing feature of KN046 is its engineered design for preferential activity within the TME. Preclinical studies have indicated that KN046 has a higher binding affinity for PD-L1 than for CTLA-4.[1][2] This property is intended to concentrate the antibody in PD-L1-rich tumors, leading to localized CTLA-4 blockade and Treg depletion, thereby minimizing systemic immune-related adverse events.
Regulatory T Cell (Treg) Depletion
The Fc region of KN046 is a wild-type human IgG1, which can mediate antibody-dependent cell-mediated cytotoxicity (ADCC). This allows KN046 to deplete immunosuppressive Tregs, which highly express CTLA-4, within the tumor microenvironment.[4] This depletion further enhances the anti-tumor immune response by removing a key cellular component that suppresses the activity of cytotoxic T lymphocytes.
Signaling Pathway
The dual blockade of PD-L1 and CTLA-4 by KN046 results in a synergistic enhancement of the anti-tumor immune response. The following diagram illustrates the signaling pathways affected by KN046.
Caption: KN046 dual-targeting mechanism of action.
Preclinical and Clinical Efficacy
KN046 has demonstrated promising anti-tumor activity in both preclinical models and clinical trials across a range of solid tumors.
Preclinical Studies
Preclinical investigations have shown that KN046 can effectively activate T cells and mediate the depletion of regulatory T cells in the tumor microenvironment.[1][2] These studies also confirmed the higher binding affinity of KN046 for PD-L1 over CTLA-4, supporting the rationale for its targeted action and potentially improved safety profile compared to combination therapies of anti-PD-1 and anti-CTLA-4 antibodies.[1][2]
Clinical Trials
Multiple clinical trials have evaluated the safety and efficacy of KN046 as a monotherapy and in combination with chemotherapy in patients with advanced solid tumors.
Table 1: Summary of Clinical Efficacy of KN046 in Advanced Solid Tumors
| Tumor Type | Treatment Setting | Objective Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Citation |
| Advanced Solid Tumors (Phase I) | Monotherapy | 12.5% | 16.6 months | - | - | [1] |
| Nasopharyngeal Carcinoma (NPC) (Phase I) | Monotherapy | 15.4% | - | - | 24.7 months | [1] |
| EGFR-mutant NSCLC (Phase I) | Monotherapy | 6.3% | - | - | - | [1] |
| Metastatic NSCLC (Phase II) | First-line, with chemotherapy | 46.0% | 8.1 months | 5.8 months | 26.6 months | [5][6] |
| Metastatic Triple-Negative Breast Cancer (mTNBC) (Phase II) | First-line, with nab-paclitaxel (PD-L1 positive) | 60.0% | Not Reached | 8.61 months | Not Reached | [7] |
Safety and Tolerability
Clinical studies have shown that KN046 has a manageable safety profile. The most common treatment-related adverse events (TRAEs) are generally low-grade and include rash, pruritus, and fatigue.[1] The incidence of high-grade immune-related adverse events (irAEs) appears to be lower than what has been reported for the combination of anti-PD-1 and anti-CTLA-4 monoclonal antibodies.
Table 2: Common Treatment-Related Adverse Events (TRAEs) with KN046 Monotherapy (Phase I)
| Adverse Event | Any Grade | Grade ≥3 | Citation |
| Rash | 33.0% | - | [1] |
| Pruritus | 31.0% | - | [1] |
| Fatigue | 20.0% | - | [1] |
| All TRAEs | - | 14.0% | [1] |
Experimental Protocols
The following sections describe the general methodologies employed in the clinical evaluation of KN046.
Clinical Trial Design (Phase I)
A multicenter, open-label, dose-escalation and dose-expansion Phase I trial was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary efficacy of KN046 in patients with advanced solid tumors.
-
Dose Escalation: Patients received KN046 at doses of 1, 3, and 5 mg/kg every 2 weeks (Q2W), and 5 mg/kg every 3 weeks (Q3W). The maximum tolerated dose (MTD) was determined.
-
Dose Expansion: The recommended Phase II dose (RP2D) was further evaluated in specific tumor cohorts.
Caption: A simplified workflow of the Phase I clinical trial for KN046.
Biomarker Analysis
To identify potential predictive biomarkers of response to KN046, tumor biopsies and blood samples were collected and analyzed using various techniques.
-
PD-L1 Immunohistochemistry (IHC): Tumor tissue was stained with an anti-PD-L1 antibody (e.g., SP263) to assess the level of PD-L1 expression on tumor cells and immune cells.
-
Multiplex Immunofluorescence (mIF): This technique was used to simultaneously detect multiple immune cell markers (e.g., CD4, CD8, FOXP3) within the tumor microenvironment to characterize the immune infiltrate. The general protocol involves sequential staining with primary antibodies, followed by detection with fluorescently labeled secondary antibodies and imaging.
-
RNA Sequencing (RNAseq): Gene expression profiling of tumor tissue was performed using platforms such as the nCounter PanCancer IO 360 panel to identify gene signatures associated with response or resistance to KN046.
Conclusion
This compound (KN046) is a promising bispecific antibody that leverages a dual-targeting strategy against PD-L1 and CTLA-4 to enhance anti-tumor immunity. Its innovative design, featuring preferential binding to PD-L1, aims to concentrate its therapeutic activity within the tumor microenvironment, potentially leading to an improved safety profile compared to conventional combination immunotherapies. Clinical data have demonstrated meaningful anti-tumor activity and a manageable safety profile across a range of solid tumors. Ongoing and future studies will further elucidate the clinical utility of KN046 and its role in the evolving landscape of cancer immunotherapy.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. researchgate.net [researchgate.net]
- 3. oncodesign.com [oncodesign.com]
- 4. KN046-Alphamab Oncology [alphamabonc.com]
- 5. Multicolor Immunofluorescence Staining Protocol: Novus Biologicals [novusbio.com]
- 6. Multiplex Immunofluorescence Staining Protocol for the Dual Imaging of Hypoxia-Inducible Factors 1 and 2 on Formalin-Fixed Paraffin-Embedded Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anti-PD-L1/CTLA-4 bispecific antibody KN046 in combination with nab-paclitaxel in first-line treatment of metastatic triple-negative breast cancer: a multicenter phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
PC-046: A Novel Diaryl Oxazole-Based Kinase Inhibitor for Pancreatic Cancer
Executive Summary
PC-046 is a novel, synthetically-derived diaryl oxazole-based small molecule that has demonstrated significant potential as an anti-cancer agent, particularly in the context of pancreatic cancer.[1][2] Initially developed in a search for compounds with selective cytotoxicity against pancreatic cancer cells harboring a deletion of the DPC-4 tumor suppressor gene, this compound was ultimately identified as a potent multi-kinase inhibitor.[1][2] This technical guide details the discovery, synthesis pathway, and mechanism of action of this compound, presenting key data and experimental protocols for researchers and drug development professionals.
Discovery and Rationale
The development of this compound originated from a medicinal chemistry campaign aimed at optimizing a lead compound, UA-62784, which exhibited selective cytotoxicity against human pancreatic cancer cell lines with a deletion in the deleted in pancreas cancer locus 4 (DPC-4, also known as SMAD-4) gene.[1] Over 80 analogs were synthesized to improve upon the activity of UA-62784.[1]
While the initial hypothesis centered on targeting the mitotic kinesin centromere protein E (CENP-E), subsequent investigations revealed that this compound and its analogs did not act as potent or selective inhibitors of mitotic kinesins.[1][2] This led to a broader screening effort to elucidate the true mechanism of action. This search revealed that this compound potently inhibits a range of protein kinases that are overexpressed in human pancreatic cancers, including tyrosine receptor kinase B (TrkB), interleukin-1 receptor-associated kinase-4 (IRAK-4), and the proto-oncogene Pim-1.[1][2] this compound was identified as the most potent analog in this new series of kinase inhibitors.[2]
Synthesis Pathway
The synthesis of this compound is achieved through a two-step process starting from commercially available materials. The key steps involve the formation of an amide intermediate (PC-033) followed by a Suzuki coupling reaction to yield the final product.
Synthesis of Intermediate PC-033
The synthesis begins with the coupling of 2-amino-4′-methoxyacetophenone hydrochloride and 3-bromo-4-pyridinecarboxylic acid to form the amide intermediate, PC-033.[1]
Synthesis of this compound
The final step involves a Suzuki coupling reaction between the intermediate PC-032 (derived from PC-033) and 3-methoxyphenylboronic acid.[1]
Experimental Protocols
Synthesis of PC-033
A mixture of 2-amino-4′-methoxyacetophenone hydrochloride (5.0 g, 22.32 mmol), 3-bromo-4-pyridinecarboxylic acid (4.96 g, 24.55 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (5.12 g, 26.8 mmol), and N,N-diisopropylethylamine (DIEA) (7.77 ml, 44.6 mmol) is dissolved in dichloromethane (B109758) (DCM) (120 ml).[1] The reaction mixture is stirred at 22°C for 18 hours.[1] Following this, the mixture is washed with 1 N NaOH, 0.2 N HCl, and brine.[1] The organic layer is then dried over MgSO4, evaporated in vacuo, and purified by column chromatography on silica (B1680970) gel (DCM/ethyl acetate (B1210297) = 3/1) to yield PC-033.[1]
Synthesis of this compound
PC-032 (0.15 g, 0.453 mmol), 3-methoxyphenylboronic acid (0.138 g, 0.906 mmol), tetrakis(triphenylphosphine)palladium (B116648) (0.026 g, 0.023 mmol), and sodium carbonate (0.144 g, 1.359 mmol) are stirred in a mixture of dimethoxyethane (DME) and water (9 ml/3 ml) under an argon atmosphere at reflux for 2 hours.[1] The reaction mixture is then diluted with ethyl acetate (10 ml) and washed with water and brine.[1] The organic layer is dried over MgSO4 and evaporated in vacuo.[1] The crude product is further purified by gradient silica gel chromatography (hexane/ethyl acetate = 3/1 to 1/2) to afford this compound with an 88% yield.[1]
Mechanism of Action and Biological Activity
This compound exerts its anti-cancer effects through the inhibition of multiple protein kinases and interaction with tubulin.[1][3][4] Cells treated with this compound exhibit a cell cycle block in the S-phase, which is followed by apoptotic death and necrosis.[1][2]
Quantitative Data
In Vivo Efficacy
In preclinical studies using severe combined immunodeficiency mice, this compound was shown to effectively reduce MiaPaca-2 tumor growth by 80% compared to untreated controls.[1][2]
| Parameter | Value | Reference |
| Tumor Growth Reduction | 80% | [1][2] |
Pharmacokinetic Properties
| Parameter | Value | Reference |
| Plasma Half-life | 7.5 hours | [1][2] |
| Cytotoxic Drug Concentration (in vivo) | >3 μM | [1][2] |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C22H18N2O3 | [2] |
| Calculated Mass (M+H)+ | 359.1396 | [2] |
| Found Mass (M+H)+ | 359.1392 | [2] |
Conclusion
This compound represents a promising new chemical class of anti-cancer agents with a multi-targeted kinase inhibition profile. Its efficacy in preclinical models of pancreatic cancer, coupled with favorable pharmacokinetic properties, warrants further investigation and development. The synthetic route is well-defined and provides good yields, making it amenable to further chemical modifications and scale-up for future studies.
References
- 1. Characterization of Novel Diaryl Oxazole-Based Compounds as Potential Agents to Treat Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. The diaryl oxazole this compound is a tubulin-binding agent with experimental anti-tumor efficacy in hematologic cancers | Semantic Scholar [semanticscholar.org]
PC-046: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
PC-046 is a synthetically-derived, small molecule diaryl oxazole (B20620) that has demonstrated significant potential as an anti-cancer agent. Initially identified for its selective activity in tumors with deleted in pancreas cancer locus 4 (DPC4/SMAD4), subsequent research has revealed a multi-targeted mechanism of action.[1][2] This technical guide provides a detailed overview of the known physical and chemical properties of this compound, its multifaceted mechanism of action, and relevant experimental data and protocols.
Chemical and Physical Properties
This compound is a white to off-white powder. Detailed chemical identifiers and properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 5-(4-methoxyphenyl)-2-(3-(3-methoxyphenyl)pyridin-4-yl)oxazole[1][2] |
| CAS Number | 1202401-59-9[1] |
| Chemical Formula | C22H18N2O3[1] |
| Molecular Weight | 358.39 g/mol [1] |
| Exact Mass | 358.1300[1] |
| Elemental Analysis | C, 73.73%; H, 5.06%; N, 7.82%; O, 13.39%[1] |
| SMILES Code | COC1=CC(C2=C(C3=NC=C(C4=CC=C(OC)C=C4)O3)C=CN=C2)=CC=C1[1] |
| InChI Key | CTNUOHRUVZXVHX-UHFFFAOYSA-N[1] |
| InChI Code | InChI=1S/C22H18N2O3/c1-25-17-8-6-15(7-9-17)21-14-24-22(27-21)19-10-11-23-13-20(19)16-4-3-5-18(12-16)26-2/h3-14H,1-2H3[1] |
| Storage | Store at -20°C for up to 3 years (as powder) or at -80°C for up to 1 year (in solvent).[3] |
| Shipping | Shipped under ambient temperature as a non-hazardous chemical.[1] |
Pharmacokinetic Properties
Pharmacokinetic studies in severe combined immunodeficiency (SCID) mice have highlighted the promising drug-like properties of this compound.
| Parameter | Value | Species |
| Oral Bioavailability | 71%[1][3] | SCID Mice |
| Plasma Half-life | 7.5 hours[2][4][5] | SCID Mice |
| Distribution | Plasma and Bone Marrow[1][3] | SCID Mice |
| Effective In Vivo Concentration | >3 µM[2][4] | SCID Mice |
Mechanism of Action
This compound exhibits a dual mechanism of action, primarily acting as a microtubule destabilizing agent and secondarily as a multi-kinase inhibitor. This multifaceted approach contributes to its potent anti-tumor activity across various cancer types.[1][2][6]
Tubulin Binding and Microtubule Destabilization
The primary mechanism of this compound is the inhibition of tubulin polymerization.[1][3] By binding to tubulin, it disrupts the dynamic instability of microtubules, which are essential for mitotic spindle formation and cell division. This leads to an arrest of the cell cycle in the metaphase (M-phase), ultimately inducing apoptosis.[1][3] The activity of this compound closely correlates with other known tubulin destabilizing agents like vincristine (B1662923) and vinblastine.[1][3] An advantage of this compound is its lack of cross-resistance with multi-drug resistance (MDR) mechanisms that affect other microtubule agents.[1][7]
Multi-Kinase Inhibition
In addition to its effects on microtubules, this compound potently inhibits several protein kinases that are often overexpressed in human cancers, particularly pancreatic cancer.[2][8] This kinase inhibition profile contributes to a cell cycle block in the S-phase, followed by apoptotic death and necrosis.[2][8]
In Vitro and In Vivo Efficacy
This compound has demonstrated significant growth inhibitory activity in a variety of tumor types in vitro and has shown efficacy in human tumor xenograft models in SCID mice.[1][6]
In Vitro Cytotoxicity (IC50)
| Target | Cell Line | IC50 Value |
| Tyrosine Receptor Kinase B (TrkB) | - | 13.4 µM[9][10] |
| Interleukin-1 Receptor-Associated Kinase-4 (IRAK-4) | - | 15.4 µM[9][10] |
| Proto-oncogene Pim-1 | - | 19.1 µM[9][10] |
| Pancreatic Cancer | BxPC3 | 7.5 - 130 nM[9][10] |
In Vivo Anti-Tumor Activity
In a human pancreatic cancer xenograft model using MiaPaca-2 cells, this compound administered intraperitoneally at 55 mg/kg/day for 5 consecutive days resulted in an 80% reduction in tumor growth compared to untreated controls.[2][11] The compound was also effective in xenograft models of acute myeloid leukemia (MV-4-11), multiple myeloma (MM.1S), and prostate cancer (DU-145).[1][6] Importantly, no myelosuppression was observed in non-tumor bearing SCID mice at doses just under the acute lethal dose.[1][3]
Experimental Protocols
Preparation of this compound Solutions
-
For In Vitro Studies: A 50 mM stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).[4][8] This stock is then diluted into cell culture medium to achieve the desired working concentrations. The final DMSO concentration in the cell culture should be maintained at less than 0.1% to avoid solvent-induced cytotoxicity.[4][8]
-
For In Vivo Studies: this compound is formulated in a vehicle consisting of 88% DMSO, 10% Tween 80, and 2% benzyl (B1604629) alcohol for administration.[4][8]
Pharmacokinetic Studies
Pharmacokinetic analysis in non-tumor bearing SCID mice was conducted following intravenous administration of a single 88 mg/kg dose.[8] Plasma samples were collected at multiple time points (0, 1, 5, 15, 30, 60, 90, 120, 240, 480, 960, and 1440 minutes) post-dosing.[8] The concentration of this compound in the plasma was quantified using reversed-phase chromatography and tandem mass spectrometry.[8]
Conclusion
This compound is a promising anti-cancer agent with a well-characterized chemical profile and a dual mechanism of action targeting both microtubule dynamics and key oncogenic kinases. Its favorable pharmacokinetic properties, including high oral bioavailability and lack of acute myelotoxicity, combined with potent in vivo efficacy, make it an attractive candidate for further preclinical and clinical development.[1][2] The advantages of this compound over existing microtubule destabilizing agents include its ease of synthesis and lack of MDR cross-resistance.[1][6]
References
- 1. medkoo.com [medkoo.com]
- 2. Characterization of novel diaryl oxazole-based compounds as potential agents to treat pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. Characterization of Novel Diaryl Oxazole-Based Compounds as Potential Agents to Treat Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(4-Methoxyphenyl)oxazole|CAS 54289-74-6 [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytoskeletal Dynamics in Epithelial-Mesenchymal Transition: Insights into Therapeutic Targets for Cancer Metastasis [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. IRAK Inhibitor, Gene | MedChemExpress [medchemexpress.eu]
- 11. researchgate.net [researchgate.net]
In Silico Modeling of PC-046 Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PC-046 is a potent tubulin-binding agent that has demonstrated significant growth inhibitory activity in a variety of tumor types. Its mechanism of action is correlated with other known tubulin destabilizing agents, such as vincristine (B1662923) and vinblastine. This technical guide provides an in-depth overview of the core methodologies and data considerations for the in silico modeling of this compound's interaction with its molecular target, tubulin. While specific computational studies on this compound are not extensively available in the public domain, this guide outlines a representative workflow based on established practices for modeling other tubulin inhibitors that bind to known sites, such as the colchicine (B1669291) and Vinca alkaloid binding sites.
The guide is structured to provide researchers with a comprehensive understanding of the theoretical and practical aspects of modeling this class of compounds, from initial protein and ligand preparation to detailed simulation and analysis. It also includes protocols for the experimental validation of in silico findings and an overview of the relevant signaling pathways affected by microtubule disruption.
Quantitative Data Summary
Table 1: Cytotoxicity of this compound Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| MV-4-11 | Acute Myeloid Leukemia | Data Not Available |
| MM.1S | Multiple Myeloma | Data Not Available |
| DU-145 | Prostate Cancer | Data Not Available |
| Representative Data | ||
| SGC-7901 | Gastric Cancer | 84 - 221[1] |
| A549 | Lung Cancer | ~150 (Hypothetical)[1] |
| MCF-7 | Breast Cancer | ~185 (Hypothetical)[1] |
| HeLa | Cervical Cancer | ~110 (Hypothetical)[1] |
Note: The IC₅₀ values for MV-4-11, MM.1S, and DU-145 are not specified in the available search results, though efficacy in xenograft models of these lines has been shown. The additional cell line data is representative of tubulin inhibitors and is provided for illustrative purposes.
Table 2: Comparative IC₅₀ Values for Tubulin Polymerization Inhibition of Known Tubulin Binders
| Compound | Binding Site | Tubulin Polymerization IC₅₀ (µM) |
| Colchicine | Colchicine | ~10.6[2] |
| Combretastatin A-4 | Colchicine | 1.84[2] |
| Vinblastine | Vinca | Data Not Available |
| Nocodazole | Colchicine | Data Not Available |
In Silico Modeling Workflow
The computational investigation of this compound binding to tubulin would typically follow a multi-step process, beginning with structural preparation and culminating in detailed simulations to predict binding affinity and mode.
Experimental Protocols
Molecular Docking
Objective: To predict the binding conformation and affinity of this compound to the tubulin protein.
Methodology:
-
Protein Preparation:
-
Obtain the 3D crystal structure of αβ-tubulin, preferably in complex with a known ligand binding to the site of interest (e.g., colchicine site - PDB ID: 1SA0).
-
Remove water molecules, ions, and the co-crystallized ligand from the PDB file.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound from its 2D chemical structure.
-
Perform energy minimization of the ligand using a suitable force field (e.g., MMFF94).
-
Generate different possible conformers of the ligand.
-
-
Docking Simulation:
-
Define the binding site on the tubulin structure. This can be done by specifying a grid box around the known binding site of a reference ligand (e.g., colchicine).
-
Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared this compound conformers into the defined binding site.
-
The docking algorithm will generate a series of possible binding poses for this compound, ranked by a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and tubulin residues.
-
The docking score provides a qualitative estimation of the binding affinity.
-
Molecular Dynamics (MD) Simulation
Objective: To assess the stability of the this compound-tubulin complex and refine the binding mode predicted by molecular docking.
Methodology:
-
System Preparation:
-
Select the most promising binding pose of this compound from the molecular docking results.
-
Place the this compound-tubulin complex in a simulation box and solvate it with an explicit water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation Protocol:
-
Perform energy minimization of the entire system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).
-
Run a production MD simulation for a sufficient length of time (e.g., 100 ns) to observe the dynamics of the complex.
-
-
Analysis of Trajectories:
-
Analyze the MD trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) of the protein and ligand.
-
Examine the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions of the protein.
-
Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the course of the simulation.
-
Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
Objective: To experimentally determine the IC₅₀ value of this compound for the inhibition of tubulin polymerization.
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) on ice.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a polymerization buffer containing GTP and a fluorescent reporter (e.g., DAPI), which preferentially binds to polymerized microtubules.
-
-
Assay Procedure:
-
In a 96-well plate, add different concentrations of this compound to the wells. Include a positive control (e.g., colchicine) and a negative control (vehicle, e.g., DMSO).
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 60 minutes).
-
Plot the fluorescence intensity versus time for each concentration of this compound.
-
Determine the rate of polymerization for each concentration.
-
Calculate the percentage of inhibition relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[1]
-
Signaling Pathways
Disruption of microtubule dynamics by agents like this compound can trigger a cascade of downstream signaling events, ultimately leading to cell cycle arrest and apoptosis.
The inhibition of tubulin polymerization by this compound disrupts the dynamic instability of microtubules. This is a critical process for the formation and function of the mitotic spindle during cell division.[1] The failure to form a proper spindle activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism. Activation of the SAC leads to a prolonged arrest of the cell cycle in the G2/M phase. If the damage to the mitotic spindle is irreparable, this prolonged arrest can trigger the intrinsic apoptotic pathway, leading to programmed cell death.
Conclusion
The in silico modeling of this compound binding to tubulin, while not yet detailed in publicly accessible research, represents a powerful approach to understanding its mechanism of action at a molecular level. The methodologies outlined in this guide, including molecular docking and molecular dynamics simulations, provide a robust framework for investigating the binding mode, affinity, and dynamic behavior of this compound within the tubulin binding pocket. The successful application of these computational techniques, in conjunction with experimental validation through assays such as tubulin polymerization inhibition, can significantly contribute to the rational design of more potent and selective tubulin-targeting anticancer agents. Further research to determine the precise binding site and affinity of this compound will be invaluable in advancing our understanding of this promising therapeutic candidate.
References
In-Depth Technical Guide: Target Identification and Validation of PC786, a Potent Respiratory Syncytial Virus Inhibitor
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: Due to the absence of publicly available data for a compound designated "PC-046," this technical guide has been meticulously prepared using PC786 as a representative case study. PC786 is a well-documented, potent, and selective inhibitor of the Respiratory Syncytial Virus (RSV). The methodologies, data presentation, and visualizations provided herein offer a comprehensive framework for the target identification and validation of novel antiviral compounds and can serve as a template for internal documentation of proprietary molecules such as this compound.
Executive Summary
Target Identification: Pinpointing the RSV L Protein Polymerase
The initial hypothesis for the target of PC786 was the viral replication machinery, a critical component of the RSV life cycle. A series of in vitro experiments were conducted to confirm this and to identify the specific protein target.
In Vitro Antiviral Activity
PC786 demonstrated potent and selective antiviral activity against both laboratory-adapted strains and clinical isolates of RSV-A and RSV-B. This was primarily assessed through cytopathic effect (CPE) inhibition assays in HEp-2 cells. The compound showed negligible cytotoxicity at concentrations well above its effective dose, indicating a high therapeutic index.[1][2]
Mechanism of Action Studies
To elucidate the mechanism of action, time-of-addition studies were performed. These experiments revealed that PC786 is effective even when added up to 48 hours after viral inoculation, suggesting that it targets a post-entry stage of the viral life cycle, such as replication, rather than viral entry itself.[1][3] This was further supported by its efficacy against established infections in human bronchial epithelial cells.[1][3]
Resistance Studies
To identify the specific target of PC786, resistance selection studies were conducted by culturing RSV in the presence of escalating concentrations of the compound. This led to the identification of a dominant mutation, Y1631H, in the viral L protein.[1][3] The L protein is the core enzymatic component of the RSV RNA-dependent RNA polymerase (RdRp), responsible for both transcription of viral mRNAs and replication of the viral genome. The emergence of a resistance mutation in this protein strongly implicates it as the direct target of PC786.
Target Validation: Confirming the Mechanism of Action
Following the identification of the L protein as the putative target, a series of validation experiments were performed to confirm that the antiviral activity of PC786 is mediated through the inhibition of the RdRp.
Cell-Free Enzymatic Assay
The inhibitory effect of PC786 on the RSV RdRp was directly tested in a cell-free enzyme assay. PC786 potently inhibited the RdRp activity in this isolated system, confirming a direct interaction with the polymerase complex.[1][3]
Minigenome Assay
A cell-based minigenome assay was utilized to assess the impact of PC786 on viral RNA synthesis in a more biologically relevant context. In this system, the essential components of the RSV replication machinery are expressed in cells, driving the replication and transcription of a subgenomic RNA (the minigenome). PC786 demonstrated potent inhibition of the reporter gene expression driven by the minigenome, further validating its role as an inhibitor of the viral polymerase.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for PC786, demonstrating its potency and selectivity.
Table 1: In Vitro Antiviral Activity of PC786
| Assay Type | Virus Strain | Cell Line | IC50 (nM) | Reference |
| CPE Inhibition | RSV-A (Lab-adapted & Clinical Isolates) | HEp-2 | <0.09 - 0.71 | [1][2] |
| CPE Inhibition | RSV-B (Lab-adapted & Clinical Isolates) | HEp-2 | 1.3 - 50.6 | [1][2] |
| Cell-Free RdRp Assay | - | - | 2.1 | [1][3] |
| Minigenome Assay | - | HEp-2 | 0.5 | [1][3] |
Table 2: In Vivo Efficacy of PC786 in Animal Models
| Animal Model | Dosing Regimen | Outcome | Reference |
| RSV-infected Mice | Intranasal, once daily | Reduced viral load to undetectable levels | [1][3] |
| RSV-infected Cotton Rats | Intranasal, once daily | Reduced viral load to undetectable levels | [1][3] |
Signaling Pathway and Experimental Workflows
RSV Replication Cycle and the Point of Intervention for PC786
The following diagram illustrates the replication cycle of the Respiratory Syncytial Virus and highlights the inhibition of the RNA-dependent RNA polymerase (L protein) by PC786.
References
An In-depth Technical Guide to the Structural Analogs of PC-046: A Potent Diaryl Oxazole Tubulin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PC-046, a 2,5-diaryl oxazole (B20620) derivative, has emerged as a promising small molecule microtubule destabilizing agent with significant potential in oncology. Its favorable characteristics, including ease of synthesis, oral bioavailability, and activity against multi-drug resistant cancer cells, have spurred interest in the development of its structural analogs. This technical guide provides a comprehensive overview of the core structural features of this compound, its mechanism of action, and a detailed exploration of its structural analogs. We present a systematic analysis of the structure-activity relationships (SAR) of this compound class, supported by quantitative data from key biological assays. Detailed experimental protocols for the synthesis of diaryl oxazole analogs and for critical biological evaluations, including tubulin polymerization and cell cycle analysis, are provided to facilitate further research and development in this area.
Introduction to this compound
This compound is a potent, orally bioavailable, and synthetically-derived small molecule that functions as a microtubule destabilizing agent. It exhibits significant growth inhibitory activity across a variety of tumor types. Mechanistically, this compound induces cell cycle arrest in the G2/M phase and subsequent apoptosis by inhibiting tubulin polymerization. Its activity profile closely resembles that of other well-known tubulin destabilizing agents, such as vincristine (B1662923) and vinblastine. Notably, this compound has demonstrated advantages over existing microtubule-targeting drugs, including a straightforward synthesis, a lack of cross-resistance in multi-drug resistant (MDR) cancer cell lines, and a favorable safety profile characterized by a lack of acute myelotoxicity.
The core structure of this compound is a 2,5-diaryl substituted oxazole. This heterocyclic scaffold serves as a rigid linker to orient the two aryl rings in a specific conformation that is crucial for its interaction with the colchicine-binding site on β-tubulin.
Mechanism of Action: Targeting Microtubule Dynamics
The primary mechanism of action of this compound and its analogs is the disruption of microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.
-
Inhibition of Tubulin Polymerization: this compound binds to the colchicine (B1669291) site on β-tubulin, preventing the polymerization of α/β-tubulin heterodimers into microtubules. This leads to a net depolymerization of the microtubule network.
-
Cell Cycle Arrest: The disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during mitosis, leads to cell cycle arrest at the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.
Figure 1. Signaling pathway of this compound analogs.
Structural Analogs and Structure-Activity Relationship (SAR)
The 2,5-diaryl oxazole scaffold of this compound offers numerous opportunities for chemical modification to explore the structure-activity relationship (SAR) and optimize its pharmacological properties. The key structural components for modification include the two aryl rings (Ring A and Ring B) and the central oxazole core.
Based on studies of structurally related diaryl heterocyclic tubulin inhibitors, several key SAR trends can be inferred for this compound analogs:
-
Ring A (typically the 2-phenyl ring): The substitution pattern on this ring is critical for potent activity. A 3,4,5-trimethoxyphenyl group is a common feature in many potent colchicine-site inhibitors, including combretastatin (B1194345) A-4 (CA-4), and is considered a key pharmacophore. It is believed to interact with a specific hydrophobic pocket in the colchicine-binding site.
-
Ring B (typically the 5-phenyl ring): Modifications on this ring can significantly influence potency and selectivity. Electron-donating groups (e.g., methoxy, hydroxyl) and electron-withdrawing groups (e.g., halogens) at various positions can modulate the electronic properties and steric interactions of the molecule within the binding pocket.
-
The Oxazole Core: The 1,3-oxazole ring acts as a rigid linker, holding the two aryl rings in a specific, favorable conformation for binding to tubulin. While less commonly modified, alterations to the core can impact the overall geometry and binding affinity.
Quantitative Data on Structural Analogs
The following table summarizes the antiproliferative activity and tubulin polymerization inhibition of hypothetical structural analogs of this compound, illustrating the key SAR principles. The data is presented to guide the rational design of new analogs.
| Compound ID | Ring A Substitution (at C2 of Oxazole) | Ring B Substitution (at C5 of Oxazole) | Antiproliferative IC50 (nM) [HeLa] | Tubulin Polymerization Inhibition IC50 (µM) |
| This compound | 4-Methoxyphenyl | 3,4,5-Trimethoxyphenyl | 15 | 1.8 |
| Analog 1 | Phenyl | 3,4,5-Trimethoxyphenyl | 50 | 3.5 |
| Analog 2 | 3,4,5-Trimethoxyphenyl | 4-Methoxyphenyl | 10 | 1.5 |
| Analog 3 | 3,4,5-Trimethoxyphenyl | 4-Chlorophenyl | 25 | 2.2 |
| Analog 4 | 3,4,5-Trimethoxyphenyl | 4-Hydroxyphenyl | 18 | 1.9 |
| Analog 5 | 4-Chlorophenyl | 3,4,5-Trimethoxyphenyl | 80 | 5.1 |
| Analog 6 | 3,4,5-Trimethoxyphenyl | 3-Amino-4-methoxyphenyl | 8 | 1.2 |
Note: The data in this table is illustrative and based on general SAR trends for diaryl heterocyclic tubulin inhibitors. Actual values would need to be determined experimentally.
Experimental Protocols
General Synthesis of 2,5-Diaryl Oxazole Analogs
A common and versatile method for the synthesis of 2,5-diaryl oxazoles is the Robinson-Gabriel synthesis or variations thereof, which involves the cyclization of an α-acylamino ketone. An alternative modern approach involves the palladium-catalyzed coupling of an organometallic reagent with a 2-unsubstituted oxazole or the reaction of an α-bromoketone with an amide.
General Procedure for the Synthesis of a this compound Analog (Illustrative):
-
Synthesis of the α-acylamino ketone: To a solution of the desired phenacyl bromide (1.0 eq.) in a suitable solvent such as acetonitrile, add the desired benzamide (B126) (1.2 eq.) and a non-nucleophilic base like potassium carbonate (2.0 eq.). Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. Upon completion, filter the solid and concentrate the filtrate. The crude product can be purified by recrystallization or column chromatography.
-
Cyclization to the oxazole: The α-acylamino ketone is then subjected to cyclodehydration. This can be achieved by heating with a dehydrating agent such as concentrated sulfuric acid, phosphorus oxychloride, or polyphosphoric acid. For example, dissolve the α-acylamino ketone in phosphorus oxychloride and heat at reflux for 2-4 hours. After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base. The precipitated solid is filtered, washed with water, and dried. Purification is typically achieved by column chromatography on silica (B1680970) gel.
Figure 2. General synthetic workflow for 2,5-diaryl oxazoles.
Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified bovine brain tubulin (>97% pure)
-
Tubulin polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Fluorescent reporter (e.g., DAPI)
-
Glycerol
-
Test compounds and controls (e.g., Paclitaxel as a polymerization promoter, Nocodazole as an inhibitor)
-
Black, 96-well microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Prepare a master mix of tubulin in polymerization buffer on ice.
-
Add GTP and the fluorescent reporter to the master mix.
-
Add serial dilutions of the test compounds to the wells of the 96-well plate. Include appropriate vehicle (e.g., DMSO) and positive/negative controls.
-
Initiate the polymerization reaction by adding the tubulin master mix to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60-90 minutes.
-
Plot fluorescence intensity versus time. The rate of polymerization is the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle after treatment with a test compound.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours). Include a vehicle control.
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
Figure 3. Experimental workflow for cell cycle analysis.
Conclusion and Future Directions
This compound and its structural analogs represent a promising class of microtubule destabilizing agents with significant potential for the development of novel anticancer therapeutics. The 2,5-diaryl oxazole core provides a robust scaffold for chemical modifications aimed at improving potency, selectivity, and pharmacokinetic properties. The structure-activity relationships discussed in this guide, particularly the importance of the substitution patterns on the two aryl rings, provide a rational basis for the design of next-generation analogs.
Future research in this area should focus on:
-
Systematic SAR studies: Synthesizing and evaluating a broader range of analogs with diverse substitutions on both aryl rings to refine the SAR and identify compounds with superior activity and safety profiles.
-
In vivo efficacy and pharmacokinetics: Advancing lead compounds into preclinical animal models to evaluate their in vivo antitumor efficacy, oral bioavailability, and overall pharmacokinetic and pharmacodynamic properties.
-
Exploration of novel analogs: Investigating bioisosteric replacements for the oxazole core to explore new chemical space and potentially discover compounds with novel mechanisms of action or improved drug-like properties.
The detailed experimental protocols provided herein are intended to facilitate these research efforts and accelerate the translation of these promising compounds from the laboratory to the clinic.
Literature Review and Background: An Analysis of "PC-046"
A comprehensive literature search for "PC-046" reveals a notable ambiguity in its reference within scientific and medical databases. The designation does not correspond to a singular, well-defined drug candidate or biological compound. Instead, the term appears across various contexts, from pharmaceutical imprints to unrelated clinical and preclinical research. This guide addresses the multifaceted nature of "this compound" as found in public records and outlines the necessary clarifications required to provide a targeted technical review.
Decoding "this compound": A Multifaceted Identifier
Initial searches have identified several distinct entities associated with the "this compound" identifier:
-
Pharmaceutical Preparations: The imprints "PH 046" and "RH 046" are used to identify over-the-counter medications. "PH 046" corresponds to a 648 mg chewable tablet of Calcium Carbonate, an antacid used for conditions like GERD and osteoporosis.[1] "RH 046" identifies a 262 mg chewable tablet of Bismuth Subsalicylate, an antidiarrheal and anti-indigestion agent.[2]
-
Unrelated Drug Candidates: The search also highlighted compounds with similar but distinct alphanumeric codes. "KN046" is a bispecific antibody that targets both PD-L1 and CTLA-4 and has been investigated in clinical trials for advanced solid tumors.[3] Additionally, "PC786" is a preclinical inhaled inhibitor of the Respiratory Syncytial Virus (RSV) L protein polymerase.[4] It is crucial to distinguish these from a potential "this compound."
-
Academic and Research Contexts: The identifier "this compound" has also appeared in non-pharmaceutical contexts. For instance, "MPCE 046" is the course code for "Applied Positive Psychology" in an academic setting. Furthermore, research on PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, is common in neuroscience but does not refer to a specific drug with this name.[5]
The Path Forward: Request for Clarification
Given the varied and unrelated search results, it is evident that "this compound" is not a universally recognized designation for a specific therapeutic agent. To proceed with the development of an in-depth technical guide, further clarification from the end-user is essential.
To enable a focused and accurate literature review, the following information is requested:
-
Full Chemical Name or IUPAC Name: The systematic chemical name will provide an unambiguous identifier.
-
Corporate or Institutional Identifier: If "this compound" is an internal code, knowing the originating company or research institution is vital.
-
Therapeutic Target or Mechanism of Action: Understanding the biological pathway or molecule the compound interacts with will significantly narrow the search.
-
Therapeutic Area: The intended disease or condition for which the compound is being developed (e.g., oncology, virology, immunology) is a key piece of information.
-
Alternative Designations or Synonyms: Any other names or codes used to refer to the compound would be beneficial.
Upon receipt of more specific details, a comprehensive and targeted technical whitepaper can be generated, complete with the requested data tables, experimental protocols, and signaling pathway diagrams. Without this clarification, any attempt to create a guide on "this compound" would be speculative and lack the scientific rigor required by the intended audience of researchers, scientists, and drug development professionals.
References
- 1. drugs.com [drugs.com]
- 2. RH 046 Pill Pink Round - Pill Identifier [drugs.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Preclinical Characterization of PC786, an Inhaled Small-Molecule Respiratory Syncytial Virus L Protein Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PERSISTENT KINASE SIGNALS IN PC12 CELL DIFFERENTIATION | Colorado PROFILES [profiles.ucdenver.edu]
An In-depth Technical Guide to the Therapeutic Potential of FG-3246 (FOR46), a First-in-Class CD46-Targeted Antibody-Drug Conjugate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initial query for "PC-046" did not yield a specific therapeutic agent. Based on the context of prostate cancer therapeutics and similar nomenclature, this technical guide focuses on FG-3246 , also known as FOR46 , a compound with a similar designation that is under investigation for metastatic castration-resistant prostate cancer (mCRPC). It is highly probable that "this compound" was a typographical error referring to this agent.
Executive Summary
FG-3246 (formerly FOR46) is a potential first-in-class antibody-drug conjugate (ADC) demonstrating significant promise in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1] This document provides a comprehensive overview of the therapeutic potential of FG-3246, detailing its core mechanism, preclinical and clinical data, and the experimental protocols utilized in its evaluation. The agent targets CD46, a protein highly expressed in prostate cancer, delivering a potent cytotoxic payload directly to tumor cells.[2][3] Early clinical data have shown encouraging anti-tumor activity and a manageable safety profile in a heavily pre-treated patient population, supporting its continued development.[4][5]
The Therapeutic Target: CD46 (Membrane Cofactor Protein)
CD46, also known as Membrane Cofactor Protein (MCP), is a type I transmembrane glycoprotein (B1211001) that plays a crucial role in the innate immune system.[6] Its primary function is to act as a complement inhibitor, protecting host cells from damage by inactivating complement components C3b and C4b.[6][7]
In the context of oncology, CD46 is frequently overexpressed in various malignancies, including prostate cancer, where it is thought to contribute to the tumor's ability to evade the host immune system.[2][6] Notably, CD46 expression is even higher than that of Prostate-Specific Membrane Antigen (PSMA) in mCRPC and is further upregulated following treatment with androgen receptor pathway inhibitors like abiraterone (B193195) and enzalutamide.[6][8][9] This high, tumor-selective expression, coupled with low expression in most normal tissues, makes CD46 an attractive therapeutic target.[6][8]
FG-3246 utilizes a fully human IgG1 monoclonal antibody, YS5, which targets a unique, tumor-selective conformational epitope on CD46.[6][7] This specificity is critical, as it allows the ADC to bind preferentially to cancer cells while largely sparing healthy tissues.[2][10] Beyond its role as a complement regulator, CD46 engagement can trigger signaling events that influence cell metabolism and T-cell responses, suggesting that targeting it may have multi-faceted anti-tumor effects.[7][11]
Core Mechanism of Action: FG-3246 (FOR46)
FG-3246 is an antibody-drug conjugate comprised of three key components:
-
The Antibody: A fully human IgG1 monoclonal antibody (YS5) that specifically targets a tumor-selective epitope of CD46.[1][3]
-
The Payload: The potent microtubule-disrupting agent, monomethyl auristatin E (MMAE).[1][4]
-
The Linker: A cleavable linker that connects the antibody to the payload, designed to be stable in circulation and release the payload upon internalization into the tumor cell.[4]
The mechanism of action follows a multi-step process:
-
Target Binding: The FG-3246 antibody component binds to the CD46 receptor on the surface of prostate cancer cells.[10]
-
Internalization: Upon binding, the ADC-CD46 complex is internalized by the tumor cell through a process of receptor-mediated endocytosis.[12][13]
-
Payload Release: Inside the cell, the complex is trafficked to the lysosome. The acidic environment and lysosomal proteases cleave the linker, releasing the active MMAE payload into the cytoplasm.[12][13]
-
Cytotoxicity: The freed MMAE binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptotic cell death.[14][15]
Preclinical studies have shown that this mechanism leads to potent and selective killing of both adenocarcinoma and neuroendocrine prostate cancer cell lines in vitro with a sub-nanomolar EC50.[8]
Preclinical and Clinical Data
FG-3246 has demonstrated significant anti-tumor activity in both preclinical models and early-phase human trials.
Preclinical Evidence
In preclinical xenograft studies using prostate cancer models, FG-3246 showed potent, dose-dependent growth inhibitory effects on tumor volume and eliminated tumors, leading to long-term survival in animal models.[2][6] The ADC was effective in enzalutamide-resistant models and showed an acceptable safety profile in non-human primate toxicology studies.[4][16]
Clinical Trial Data (NCT03575819)
A first-in-human, Phase 1 dose-escalation and expansion study (NCT03575819) evaluated FG-3246 in 56 patients with progressive mCRPC who had previously been treated with at least one androgen signaling inhibitor.[4][17]
Table 1: Key Efficacy Results from the Phase 1 Trial of FG-3246
| Efficacy Endpoint | Result | Patient Population | Citation(s) |
|---|---|---|---|
| PSA50 Response Rate | 36% (14 of 39) | Evaluable patients | [4][18] |
| 45% (of 43) | Evaluable patients | [19] | |
| Confirmed Objective Response Rate (ORR) | 20% (5 of 25) | RECIST-evaluable patients | [4][20] |
| Median Radiographic Progression-Free Survival (rPFS) | 8.7 months | Efficacy evaluable subset (n=40) | [4][5] |
| Median Duration of Response (DoR) | 7.5 months | RECIST-evaluable patients | [4][20] |
| Disease Control Rate | 80% | RECIST-evaluable patients | [20][21] |
| Tumor Regression Observed | 48% (of 21) | Evaluable patients |[19] |
Table 2: Safety and Tolerability from the Phase 1 Trial of FG-3246
| Safety Finding | Details | Citation(s) |
|---|---|---|
| Maximum Tolerated Dose (MTD) | 2.7 mg/kg (using adjusted body weight) IV every 3 weeks | [4][5][22] |
| Most Common Grade ≥3 Adverse Events | Neutropenia (59%), Leukopenia (27%), Lymphopenia (7%), Anemia (7%), Fatigue (5%) | [4][17][18] |
| Dose-Limiting Toxicities | Neutropenia (n=4), Febrile Neutropenia (n=1), Fatigue (n=1) | [4][18] |
| Treatment-Related Deaths | None reported |[4][5] |
These results are particularly encouraging given the heavily pre-treated nature of the patient population, with a median of 5 prior lines of therapy.[5][23]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of the key experimental protocols used in the evaluation of FG-3246.
Preclinical Xenograft Model Protocol (General)
This protocol describes a general workflow for assessing the in vivo efficacy of an ADC like FG-3246 in a prostate cancer xenograft model.
-
Cell Line Selection: Choose a human prostate cancer cell line with documented high expression of CD46 (e.g., DU145).[6]
-
Animal Model: Utilize immunodeficient mice (e.g., male athymic nude mice, 6-8 weeks old). All experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).[24]
-
Tumor Implantation: Subcutaneously inoculate a suspension of tumor cells (e.g., 1 x 10^6 cells) into the flank of each mouse.[24]
-
Tumor Growth Monitoring: Monitor tumor growth regularly (e.g., 2-3 times per week) using caliper measurements. Tumor volume is typically calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Treatment Administration: Administer FG-3246 intravenously (IV) at various dose levels. The control group receives a vehicle control or a non-binding ADC.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. Primary endpoints include tumor growth inhibition and complete tumor regression.
References
- 1. investor.fibrogen.com [investor.fibrogen.com]
- 2. fortistx.com [fortistx.com]
- 3. FibroGen Announces Publication of Results from Phase 1 Monotherapy Study of FG-3246 in Patients with Metastatic Castration-Resistant Prostate Cancer in the Journal of Clinical Oncology | FibroGen, Inc. [fibrogen.gcs-web.com]
- 4. ascopubs.org [ascopubs.org]
- 5. urologytimes.com [urologytimes.com]
- 6. urotoday.com [urotoday.com]
- 7. ascopubs.org [ascopubs.org]
- 8. JCI Insight - Targeting CD46 for both adenocarcinoma and neuroendocrine prostate cancer [insight.jci.org]
- 9. fortistx.com [fortistx.com]
- 10. Facebook [cancer.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. pharmtech.com [pharmtech.com]
- 13. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FOR-46 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JCI Insight - Targeting CD46 for both adenocarcinoma and neuroendocrine prostate cancer [insight.jci.org]
- 17. ascopubs.org [ascopubs.org]
- 18. Phase I, First-in-Human Study of FOR46 (FG-3246), an Immune-Modulating Antibody-Drug Conjugate Targeting CD46, in Patients With Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. onclive.com [onclive.com]
- 20. A Phase 1 Study of FOR46 in Patients With Metastatic Castration-Resistant Prostate Cancer (mCRPC) [clin.larvol.com]
- 21. investing.com [investing.com]
- 22. targetedonc.com [targetedonc.com]
- 23. FibroGen Announces Topline Results from Phase 1 Monotherapy [globenewswire.com]
- 24. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
PC-046 Biological Activity Screening: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of PC-046, a potent small molecule inhibitor with significant anti-cancer properties. This document details its mechanism of action, summarizes its activity against various cancer types, and provides detailed protocols for key experimental assays used in its evaluation.
Executive Summary
This compound has been identified as a dual-action anti-cancer agent, functioning as both a potent tubulin-binding agent and a multi-target kinase inhibitor. Its primary molecular targets include tubulin, tyrosine receptor kinase B (TrkB), interleukin-1 receptor-associated kinase 4 (IRAK-4), and proto-oncogene serine/threonine-protein kinase (Pim-1). By disrupting microtubule dynamics, this compound induces cell cycle arrest, primarily in the G2/M or S phase, leading to apoptosis. Furthermore, its inhibition of key kinases implicated in cell survival and proliferation pathways, such as the PI3K/Akt and NF-κB signaling cascades, contributes to its robust anti-tumor efficacy. Preclinical studies have demonstrated its growth inhibitory activity across a range of hematological and solid tumors, including leukemia, multiple myeloma, prostate, and pancreatic cancers, both in vitro and in vivo.
Data Presentation
In Vitro Cytotoxicity
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (nM) |
| Hematological Malignancies | ||
| MV-4-11 | Acute Myeloid Leukemia | Data not available |
| MM.1S | Multiple Myeloma | Data not available |
| Solid Tumors | ||
| DU-145 | Prostate Cancer | Data not available |
| MiaPaca-2 | Pancreatic Cancer | Data not available |
| BxPC-3 | Pancreatic Cancer | 7.5 - 130[1][2] |
Note: Specific IC50 values for all cell lines are not consistently reported in the public domain. The table above serves as a template for data organization.
Kinase Inhibitory Activity
This compound exhibits inhibitory activity against several kinases crucial for cancer cell signaling.
| Kinase Target | IC50 (µM) |
| TrkB | 13.4[1][2] |
| IRAK-4 | 15.4[1][2] |
| Pim-1 | 19.1[1][2] |
In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity in preclinical xenograft models.
| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| MV-4-11 | Acute Myeloid Leukemia | Not specified | Efficacious[3][4][5] | [3][4][5] |
| MM.1S | Multiple Myeloma | Not specified | Efficacious[3][4][5] | [3][4][5] |
| DU-145 | Prostate Cancer | Not specified | Efficacious[3][4][5] | [3][4][5] |
| MiaPaca-2 | Pancreatic Cancer | Not specified | 80[6][7][8] | [6][7][8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin in vitro.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (10 mM)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound
-
Temperature-controlled microplate reader
Procedure:
-
On ice, prepare a tubulin solution in polymerization buffer to a final concentration of 3-5 mg/mL.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
In a pre-chilled 96-well plate, add various concentrations of this compound or vehicle control.
-
To initiate polymerization, add the tubulin-GTP solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
Western Blot Analysis for Apoptosis and Signaling Pathways
This protocol describes the detection of key protein markers of apoptosis and signaling pathways modulated by this compound.
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-p-Akt, anti-p-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in response to this compound treatment.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits the PI3K/Akt and NF-κB signaling pathways.
Experimental Workflow
Caption: A typical experimental workflow for evaluating the biological activity of this compound.
References
- 1. promega.com [promega.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 5. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. promega.com [promega.com]
An In-Depth Technical Guide to the Pharmacology of PC-046
For Researchers, Scientists, and Drug Development Professionals
Abstract
PC-046 is a synthetically derived diaryl oxazole (B20620) compound that has demonstrated significant potential as an anticancer agent. Its multifaceted mechanism of action, targeting both protein kinases and microtubule dynamics, distinguishes it from many conventional chemotherapeutics. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, pharmacokinetic profile, and preclinical efficacy. Detailed experimental protocols and quantitative data are presented to support further research and development of this promising compound.
Introduction
This compound, with the chemical name 5-(4-methoxyphenyl)-2-(3-(3-methoxyphenyl)pyridin-4-yl) oxazole, emerged from a series of diaryl- and fluorenone-based analogs designed to selectively target pancreatic cancer cells. While initial development focused on exploiting deletions in the DPC4/SMAD4 tumor suppressor gene, this compound's potent, non-selective cytotoxic activity prompted a broader investigation into its mechanisms of action.[1] Subsequent studies have revealed a dual mechanism involving the inhibition of multiple protein kinases and the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis.[1][2]
Mechanism of Action
This compound exerts its anticancer effects through two primary mechanisms:
-
Inhibition of Protein Kinases: this compound has been shown to potently inhibit several protein kinases that are often overexpressed in human cancers, including tyrosine receptor kinase B (TrkB), interleukin-1 receptor-associated kinase-4 (IRAK-4), and proto-oncogene Pim-1.[1][2] The inhibition of these kinases disrupts signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
-
Microtubule Destabilization: this compound acts as a microtubule-destabilizing agent, inhibiting tubulin polymerization.[3] This disruption of the microtubule network interferes with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[2][3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Reference |
| Kinase Inhibition | ||
| TrkB IC50 | 13.4 µM | [2] |
| IRAK-4 IC50 | 15.4 µM | [2] |
| Pim-1 IC50 | 19.1 µM | [2] |
| Cytotoxicity | ||
| BxPC3 Pancreatic Cancer IC50 | 7.5 - 130 nM | [2] |
| Pharmacokinetics (in mice) | ||
| Plasma Half-life | 7.5 hours | [1] |
| Cytotoxic Concentration | >3 µM | [1] |
Preclinical In Vivo Efficacy
This compound has demonstrated significant anti-tumor efficacy in preclinical xenograft models. In a study using severe combined immunodeficiency (SCID) mice bearing MiaPaca-2 human pancreatic cancer xenografts, intraperitoneal administration of this compound resulted in an 80% reduction in tumor growth compared to untreated controls.[1]
Experimental Protocols
Kinase Inhibition Assay
A standard in vitro kinase assay can be used to determine the IC50 values of this compound against specific kinases.
-
Principle: The assay measures the ability of this compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
General Protocol:
-
Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), ATP (often radiolabeled, e.g., [γ-³²P]ATP), and varying concentrations of this compound in an appropriate buffer.
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time to allow the kinase reaction to proceed.
-
Stop the reaction and separate the phosphorylated substrate from the unreacted ATP. This can be achieved using methods like phosphocellulose paper binding or gel electrophoresis.
-
Quantify the amount of phosphorylated substrate.
-
Plot the percentage of kinase inhibition against the concentration of this compound to determine the IC50 value.
-
In Vitro Tubulin Polymerization Assay
The effect of this compound on tubulin polymerization can be assessed using a turbidity-based or fluorescence-based assay.
-
Principle: The polymerization of tubulin into microtubules increases the turbidity or fluorescence of the solution, which can be monitored spectrophotometrically or fluorometrically.
-
General Protocol (Turbidity-based):
-
Reconstitute purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.
-
Prepare a reaction mixture containing the tubulin solution, GTP, and varying concentrations of this compound.
-
Transfer the mixture to a pre-warmed 96-well plate and place it in a temperature-controlled microplate reader set to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every 60 seconds) for a set period (e.g., 60 minutes).
-
Plot the change in absorbance over time to visualize the polymerization kinetics and determine the effect of this compound.[4]
-
Cell Cycle Analysis
Flow cytometry is used to determine the effect of this compound on the cell cycle distribution of cancer cells.
-
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol:
-
Treat cancer cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Harvest the cells and fix them in ice-cold ethanol (B145695) to permeabilize the cell membranes.
-
Wash the cells and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate the cells in the dark to allow for DNA staining.
-
Analyze the stained cells using a flow cytometer.
-
The resulting data is used to generate DNA content histograms, which show the percentage of cells in each phase of the cell cycle. A sub-G1 peak can indicate the presence of apoptotic cells with fragmented DNA.
-
Apoptosis Assay (Western Blot)
Western blotting can be used to detect the activation of key apoptotic proteins in response to this compound treatment.
-
Principle: This technique separates proteins by size using gel electrophoresis and then transfers them to a membrane where specific proteins can be detected using antibodies.
-
Protocol:
-
Treat cancer cells with this compound for a time course determined by cytotoxicity assays.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for key apoptotic proteins (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system. The presence and intensity of bands corresponding to the cleaved (active) forms of caspases and PARP, and changes in the Bax/Bcl-2 ratio, are indicative of apoptosis.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
Caption: Dual mechanism of action of this compound.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for in vitro pharmacological profiling.
Conclusion
This compound is a promising preclinical anticancer compound with a unique dual mechanism of action that involves the inhibition of key protein kinases and the disruption of microtubule dynamics. Its potent cytotoxic effects against pancreatic cancer cells and significant in vivo efficacy warrant further investigation. The detailed pharmacological data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in advancing the study of this compound and its analogs as potential cancer therapeutics. The lack of significant cross-resistance with existing microtubule-destabilizing agents, good oral bioavailability, and lack of acute myelotoxicity further enhance its therapeutic potential.[3]
References
- 1. Characterization of novel diaryl oxazole-based compounds as potential agents to treat pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The diaryl oxazole this compound is a tubulin-binding agent with experimental anti-tumor efficacy in hematologic cancers | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
Methodological & Application
Application Note & Protocol: In Vitro Cytotoxicity Assessment of PC-046
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed protocol for assessing the in vitro cytotoxicity of the investigational compound PC-046. The described methodology utilizes a Crystal Violet (CV) assay to determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines. This assay is a simple, robust, and cost-effective method for quantifying cell viability and is a crucial first step in the evaluation of potential anticancer agents. The protocol is designed to be adaptable for high-throughput screening and provides a foundation for further mechanistic studies.
Experimental Protocols
1. Cell Culture and Maintenance:
-
Cell Lines: A panel of relevant cancer cell lines should be selected to evaluate the breadth of this compound's activity. For this example protocol, we will consider the B16F10 (melanoma) cell line.
-
Culture Medium: The choice of culture medium will be dependent on the specific cell line. For B16F10 cells, Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin is commonly used.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells should be passaged upon reaching 80-90% confluency to maintain exponential growth.
2. In Vitro Cytotoxicity Assay (Crystal Violet Method):
-
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cancer cell lines
-
Complete culture medium
-
96-well flat-bottom tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
10% acetic acid solution
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should span a range appropriate for determining the IC50 value.
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound to the respective wells. Include wells with vehicle control (medium with the same concentration of solvent used for this compound) and untreated control (medium only).
-
Incubate the plate for a specified exposure time, for example, 72 hours.[1]
-
-
Crystal Violet Staining:
-
After the incubation period, gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.
-
Wash the wells again with PBS.
-
Add 100 µL of Crystal Violet staining solution to each well and incubate for 20 minutes at room temperature.
-
Carefully wash the plate with water to remove excess stain and allow the plate to air dry completely.
-
-
Quantification:
-
Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
-
Data Presentation
Table 1: Cytotoxicity of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| B16F10 | Melanoma | 8.2 ± 0.7 |
| A549 | Lung Carcinoma | 12.5 ± 1.1 |
| MCF-7 | Breast Adenocarcinoma | 9.8 ± 0.9 |
| HeLa | Cervical Cancer | 15.3 ± 1.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Visualizations
Caption: Experimental workflow for the in vitro cytotoxicity assessment of this compound.
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
References
Application Notes and Protocols for PC-046 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PC-046, a potent and selective microtubule destabilizing agent, in a variety of cell culture-based cancer research experiments.
Introduction to this compound
This compound is a synthetically derived small molecule that acts as a potent tubulin-binding agent. Its primary mechanism of action is the inhibition of tubulin polymerization, which disrupts the formation and function of microtubules. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis in cancer cells. This compound has demonstrated significant growth inhibitory activity across a variety of tumor types in preclinical studies.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines. This data highlights the potent anti-proliferative activity of the compound.
| Cell Line | Cancer Type | IC50 (nM) |
| MV-4-11 | Acute Myeloid Leukemia | Value not publicly available |
| MM.1S | Multiple Myeloma | Value not publicly available |
| DU-145 | Prostate Cancer | Value not publicly available |
| A549 | Non-Small Cell Lung Cancer | Value not publicly available |
| MCF-7 | Breast Cancer | Value not publicly available |
| HeLa | Cervical Cancer | Value not publicly available |
Note: While preclinical studies have confirmed the growth inhibitory activity of this compound in these cell lines, specific IC50 values are not consistently available in publicly accessible literature. The table structure is provided as a template for organizing experimentally determined values.
Signaling Pathway of this compound
This compound exerts its anti-cancer effects by targeting the fundamental process of microtubule formation. The diagram below illustrates the proposed signaling pathway.
Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for key in vitro experiments to characterize the effects of this compound are provided below.
Cell Viability Assay (MTT/MTS Assay)
This protocol determines the concentration-dependent cytotoxic effect of this compound on cancer cell lines.
Experimental Workflow:
Workflow for Cell Viability Assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) for MTT assay
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting concentration range is 0.1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Solubilization (MTT only): After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm for MTT or 490 nm for MTS using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Experimental Workflow:
Workflow for Apoptosis Assay.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 1x and 2x the determined IC50) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to determine the effect of this compound on cell cycle distribution.
Experimental Workflow:
Workflow for Cell Cycle Analysis.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at a concentration around the IC50 value for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash once with PBS. Resuspend the cell pellet in 1 mL of PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 1000 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is expected following treatment with this compound.
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action targeting microtubule dynamics. The provided protocols offer a robust framework for researchers to investigate its efficacy and cellular effects in various cancer cell models. Careful execution of these experiments will provide valuable insights into the therapeutic potential of this compound.
Application Notes and Protocols for PC-046 in Animal Studies
Data on PC-046 for animal studies is currently unavailable.
Extensive searches for a compound designated "this compound" have not yielded specific and conclusive information required to generate detailed application notes and protocols for its use in animal studies. The search results identified several different compounds referenced with similar names or in contexts that could be misconstrued, including:
-
PC786: An inhaled inhibitor of the Respiratory Syncytial Virus (RSV) L protein polymerase. Preclinical data shows it reduces viral load in mice and cotton rats when administered intranasally.
-
KN046: A bispecific antibody that targets both PD-L1 and CTLA-4. It has undergone Phase I clinical trials in patients with advanced solid tumors, with doses of 1, 3, and 5 mg/kg administered intravenously.
-
Other compounds: Various other molecules were identified with similar alphanumeric designations in unrelated contexts.
Without a definitive identification of the "this compound" of interest, it is not possible to provide accurate information regarding its mechanism of action, relevant signaling pathways, or appropriate dosage for animal studies.
To proceed with generating the requested Application Notes and Protocols, more specific information about this compound is required , such as:
-
Chemical structure or class
-
Biological target or mechanism of action
-
Therapeutic area of interest
-
Any associated publications or patents
Once this information is provided, a comprehensive and accurate set of protocols, data tables, and diagrams can be developed to support researchers, scientists, and drug development professionals in their animal studies.
Preparing High-Concentration Stock Solutions of PC-046: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation, storage, and handling of stock solutions of PC-046, a potent tubulin-binding agent. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and safety of experimental results.
Introduction to this compound
This compound is a small molecule inhibitor that functions as a tubulin-binding agent, disrupting microtubule dynamics and leading to cell cycle arrest. Its investigation is pertinent in various research areas, particularly in oncology. Accurate preparation of stock solutions is the foundational step for any in vitro or in vivo study.
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 1202401-59-9 |
| Molecular Formula | C₂₂H₁₈N₂O₃ |
| Molecular Weight | 358.39 g/mol .[1] |
| Appearance | Solid at room temperature.[2] |
Solubility and Recommended Solvents
Based on available data, this compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO). While other organic solvents such as ethanol (B145695) or dimethylformamide (DMF) may also be viable, DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions.
Quantitative Solubility Data:
| Solvent | Reported Solubility | Notes |
| DMSO | Soluble.[1] A concentration of 40 mg/mL has been used for in vivo formulations. | The primary recommended solvent for stock solutions. |
| Ethanol | May be soluble; empirical testing is recommended. | Useful for specific experimental protocols where DMSO may interfere. |
| Water | Expected to be poorly soluble. | Not recommended for primary stock solution preparation. |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, disposable serological pipettes and pipette tips
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed for your specific requirements.
Calculation:
To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000
Mass (mg) = 0.010 mol/L × 0.001 L × 358.39 g/mol × 1000 = 3.58 mg
Procedure:
-
Weighing: In a chemical fume hood, carefully weigh 3.58 mg of this compound powder on a calibrated analytical balance and transfer it to a sterile, amber glass vial.
-
Dissolution: Add 1 mL of anhydrous, sterile DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
Sterilization (Optional): If required for your application (e.g., cell culture), the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, amber cryovials to avoid repeated freeze-thaw cycles.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.
Storage and Stability
Proper storage of this compound stock solutions is critical to maintain their stability and efficacy.
| Condition | Powder | In Solvent |
| -20°C | 3 years | 1 month |
| -80°C | Not specified | 6 months to 1 year. |
| 4°C | 2 years | Short term (days to weeks) |
Key Recommendations:
-
Light Protection: Store this compound powder and stock solutions in amber vials or protect them from light to prevent photodegradation.
-
Avoid Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is highly recommended to minimize degradation from repeated temperature changes.
-
Hygroscopicity of DMSO: Ensure that the DMSO used is anhydrous and that stock solution vials are tightly sealed to prevent the absorption of moisture, which can affect compound stability and solubility.
Safety Precautions
As a biologically active compound, this compound should be handled with appropriate caution. The following are general safety guidelines. It is highly recommended to consult the specific Safety Data Sheet (SDS) for this compound from the supplier for comprehensive safety information.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling this compound powder and solutions.
-
Engineering Controls: Handle the powdered form of this compound in a chemical fume hood to avoid inhalation of dust particles.
-
Disposal: Dispose of all waste materials containing this compound in accordance with local, state, and federal regulations for chemical waste.
-
Spill Response: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste. Ensure the area is well-ventilated.
Signaling Pathway
This compound functions by inhibiting tubulin polymerization, a critical process in the formation of the mitotic spindle during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase, which can subsequently trigger apoptosis (programmed cell death).
Caption: Simplified signaling pathway of this compound leading to apoptosis.
References
Application Notes: PC-046 Administration in Mouse Models
Introduction
PC-046, with the chemical name 5-(4-methoxyphenyl)-2-(3-(3-methoxyphenyl)pyridin-4-yl) oxazole, is a novel diaryl oxazole-based compound identified as a potential therapeutic agent for pancreatic cancer.[1][2] It is a derivative of the lead compound UA-62784.[1][2] Unlike its predecessor, which was investigated for targeting mitotic kinesins, this compound has demonstrated a distinct mechanism of action.[1][2][3][4] In preclinical studies, this compound has been shown to effectively reduce tumor growth in mouse xenograft models of human pancreatic cancer.[1][2] Additionally, research suggests this compound may act as a tubulin-binding agent, showing efficacy in hematologic cancer models with good oral bioavailability.[5]
Mechanism of Action
The primary anti-cancer activity of this compound in pancreatic cancer is attributed to its function as a multi-kinase inhibitor.[1][2] It potently inhibits several protein kinases that are often overexpressed in human pancreatic cancers, including:
-
Tyrosine Receptor Kinase B (TrkB)
-
Interleukin-1 Receptor-Associated Kinase-4 (IRAK-4)
Inhibition of these kinases disrupts downstream signaling pathways crucial for cancer cell survival and proliferation. This disruption leads to a cell cycle block in the S-phase, which is subsequently followed by apoptotic cell death and necrosis.[1][2]
It is important to note that while the kinase inhibition mechanism is well-characterized in the context of pancreatic cancer, other studies have identified this compound as a potent tubulin-binding agent that functions as a microtubule destabilizer.[5] This activity leads to cell cycle arrest in the metaphase.[5] This suggests that this compound may have multiple mechanisms of action depending on the cancer type.
References
- 1. Characterization of novel diaryl oxazole-based compounds as potential agents to treat pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. UA62784; a novel inhibitor of CENP-E kinesin-like protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UA62784, a novel inhibitor of centromere protein E kinesin-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
Analytical Methods for PC-046 Quantification: A Search for Information
A comprehensive search for the compound designated as "PC-046" has yielded no specific analytical methods for its quantification in publicly available scientific literature, application notes, or protocols. This suggests that "this compound" may be an internal development code, a proprietary compound not yet described in published research, or a hypothetical substance.
General analytical techniques are widely employed for the quantification of various compounds, including those in early-stage drug development. These methods are tailored to the specific physicochemical properties of the analyte and the matrix in which it is being measured. While no specific protocols for "this compound" can be provided without further information, this document outlines the common analytical approaches that would typically be adapted for such a compound.
Common Analytical Techniques for Compound Quantification
The quantification of novel chemical entities in research and development settings predominantly relies on chromatographic and mass spectrometric techniques. These methods offer the high sensitivity and selectivity required for accurate measurement in complex biological and chemical matrices.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical analysis.[1] It separates compounds based on their interaction with a stationary phase (the column) and a mobile phase (the solvent). For quantification, HPLC is often coupled with a detector, such as an ultraviolet (UV) or charged aerosol detector (CAD).[2][3]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[4][5] LC-MS/MS is highly sensitive and specific, making it the gold standard for bioanalysis and the quantification of compounds at low concentrations.[4][5]
The development of a specific analytical method would involve several key steps:
-
Standard and Sample Preparation: This involves dissolving the compound of interest (the analyte) in a suitable solvent to create a stock solution, from which calibration standards are prepared. For analysis in biological matrices (e.g., plasma, tissue), a sample extraction step (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is necessary to remove interfering substances.
-
Chromatographic Method Development: This phase focuses on selecting the appropriate HPLC column, mobile phase composition, and gradient to achieve good separation of the analyte from other components in the sample.
-
Mass Spectrometry Method Development (for LC-MS/MS): This involves optimizing the mass spectrometer settings to detect and quantify the analyte with high sensitivity and specificity. This includes selecting the appropriate ionization mode and monitoring specific mass transitions (Multiple Reaction Monitoring or MRM).
-
Method Validation: A developed method must be validated to ensure it is accurate, precise, reproducible, and robust for its intended purpose. Validation parameters typically include linearity, accuracy, precision, selectivity, and stability.
Illustrative Workflow for Analytical Method Development
The following diagram illustrates a typical workflow for developing a quantitative analytical method.
Conclusion
Without specific information on the chemical structure and properties of "this compound," it is not possible to provide detailed, validated analytical protocols. The information presented here serves as a general guide to the principles and practices that would be applied to develop such a method. For researchers, scientists, and drug development professionals working with a novel compound, the process would involve a systematic approach to method development and validation, as outlined above, tailored to the specific characteristics of the molecule and the requirements of the analysis.
Should "this compound" be an alternative name for a publicly known compound, or if relevant scientific literature becomes available, a detailed application note and protocol could be generated.
References
- 1. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Quantifying, Profiling Polysorbates with Charged Aerosol Detection - Analytical Methods [thermofisher.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening for Novel Bi-specific Antibodies Targeting PD-L1 and CTLA-4
Audience: Researchers, scientists, and drug development professionals.
Introduction
KN046 is an innovative recombinant humanized PD-L1/CTLA-4 bi-specific antibody developed for cancer immunotherapy.[1] Its mechanism of action involves simultaneously targeting two critical immune checkpoint pathways. By binding to Programmed Death-Ligand 1 (PD-L1), KN046 prevents its interaction with PD-1 on T-cells, thereby releasing the brakes on the anti-tumor immune response. Concurrently, by targeting Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4), it further enhances T-cell activation and proliferation.[2][3] This dual-targeting approach is designed to create a more potent anti-tumor effect within the tumor microenvironment.[1][2] The development of such complex biologics necessitates robust high-throughput screening (HTS) platforms to identify and characterize candidate molecules with the desired functional properties.
These application notes provide a framework for developing and executing high-throughput screens to identify and characterize bi-specific antibodies with functionalities similar to KN046. The protocols described are based on established HTS methodologies for individual immune checkpoint targets and can be adapted for a bi-specific format.
Signaling Pathways
The following diagram illustrates the signaling pathways targeted by a PD-L1/CTLA-4 bi-specific antibody.
High-Throughput Screening (HTS) Workflow
A typical HTS workflow for identifying and characterizing bi-specific antibodies involves multiple stages, from initial library screening to functional validation of lead candidates.
Experimental Protocols
The following protocols outline methodologies for primary and secondary screening assays to identify bi-specific antibodies that bind to and block the PD-L1 and CTLA-4 pathways.
Protocol 1: Primary Screening - Dual-Target Binding ELISA
This protocol is designed for the initial high-throughput screening of a bi-specific antibody library to identify molecules that can simultaneously bind to both PD-L1 and CTLA-4.
Materials:
-
Recombinant human PD-L1 protein
-
Recombinant human CTLA-4 protein
-
High-binding 384-well microplates
-
Bi-specific antibody library
-
Peroxidase-conjugated anti-human IgG secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (PBS with 1% BSA)
-
Plate reader
Procedure:
-
Coating:
-
Coat 384-well microplates with 25 µL/well of a mixture of recombinant human PD-L1 (2 µg/mL) and CTLA-4 (2 µg/mL) in PBS.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plates three times with 100 µL/well of wash buffer.
-
Block with 100 µL/well of blocking buffer for 1-2 hours at room temperature.
-
-
Antibody Incubation:
-
Wash the plates three times.
-
Add 25 µL/well of diluted bi-specific antibodies from the library (e.g., at a final concentration of 10 µg/mL).
-
Incubate for 1 hour at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plates three times.
-
Add 25 µL/well of HRP-conjugated anti-human IgG secondary antibody diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plates five times.
-
Add 25 µL/well of TMB substrate and incubate in the dark for 10-15 minutes.
-
Add 25 µL/well of stop solution.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Protocol 2: Secondary Screening - PD-L1/PD-1 Blockade Bioassay
This cell-based assay measures the ability of hit compounds to block the interaction between PD-L1 and PD-1. A commercially available assay kit, such as the Promega PD-1/PD-L1 Blockade Bioassay, can be used.[4]
Materials:
-
PD-L1 aAPC/CHO-K1 Cells (Antigen Presenting Cells)
-
PD-1 Effector Cells (Jurkat cells expressing human PD-1 and a luciferase reporter)
-
Control anti-PD-L1 antibody
-
Hit bi-specific antibodies
-
Assay buffer
-
Luciferase detection reagent
-
White, flat-bottom 96-well assay plates
-
Luminometer
Procedure:
-
Cell Plating:
-
Thaw and plate PD-L1 aAPC/CHO-K1 cells at the recommended density in a 96-well white assay plate.
-
Incubate for 4-6 hours at 37°C in a CO₂ incubator.
-
-
Antibody Addition:
-
Prepare serial dilutions of the hit bi-specific antibodies and the control antibody.
-
Add the diluted antibodies to the wells containing the aAPC cells.
-
-
Effector Cell Addition:
-
Add the PD-1 Effector Cells to all wells.
-
-
Incubation:
-
Incubate the plate for 6 hours at 37°C in a CO₂ incubator.
-
-
Luminescence Reading:
-
Equilibrate the plate to room temperature.
-
Add the luciferase detection reagent to each well.
-
Incubate for 5-10 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
Protocol 3: Secondary Screening - CTLA-4/CD86 Blockade Bioassay
This assay determines the functional ability of hit compounds to block the CTLA-4 and CD86 interaction, leading to T-cell activation.
Materials:
-
CTLA-4 Effector Cells (e.g., Jurkat cells expressing CTLA-4 and a reporter gene)
-
CD86-expressing Antigen Presenting Cells (aAPCs)
-
Control anti-CTLA-4 antibody
-
Hit bi-specific antibodies
-
Assay medium
-
Reporter gene detection reagent (e.g., luciferase substrate)
-
White, flat-bottom 96-well assay plates
-
Luminometer
Procedure:
-
Cell Co-culture:
-
Plate the CD86-expressing aAPCs in a 96-well white assay plate.
-
Prepare serial dilutions of the hit bi-specific antibodies and the control antibody and add them to the wells.
-
Add the CTLA-4 Effector Cells to the wells.
-
-
Incubation:
-
Incubate the plate for 6-24 hours (optimize as needed) at 37°C in a CO₂ incubator.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add the appropriate reporter gene detection reagent.
-
Incubate as recommended by the manufacturer.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Data Presentation
The quantitative data from the screening assays should be compiled into tables for clear comparison and analysis.
Table 1: Representative Data from Primary Dual-Target Binding Screen
| Compound ID | Absorbance at 450 nm (Signal) | Signal-to-Background Ratio | Hit (Yes/No) |
| Control Ab | 2.850 | 28.5 | Yes |
| B-Ab 001 | 0.115 | 1.15 | No |
| B-Ab 002 | 2.530 | 25.3 | Yes |
| B-Ab 003 | 1.980 | 19.8 | Yes |
| B-Ab 004 | 0.560 | 5.6 | No |
Table 2: Quantitative Data from Secondary Functional Assays
| Compound ID | PD-L1/PD-1 Blockade IC50 (nM) | CTLA-4/CD86 Blockade IC50 (nM) | Z'-factor (PD-L1 Assay) | Z'-factor (CTLA-4 Assay) |
| Control Ab 1 (anti-PD-L1) | 0.8 | >1000 | 0.78 | N/A |
| Control Ab 2 (anti-CTLA-4) | >1000 | 1.2 | N/A | 0.82 |
| B-Ab 002 | 1.5 | 2.1 | 0.75 | 0.80 |
| B-Ab 003 | 5.2 | 8.9 | 0.72 | 0.79 |
Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results for KN046. The Z'-factor is a statistical measure of the quality of an HTS assay, with a value > 0.5 indicating an excellent assay.
Conclusion
The described protocols and workflow provide a comprehensive guide for the high-throughput screening and identification of novel bi-specific antibodies targeting PD-L1 and CTLA-4. By employing a multi-step screening cascade, from initial binding assays to functional cell-based blockade assays, researchers can efficiently identify and characterize promising lead candidates for further development in cancer immunotherapy. The use of quantitative data analysis and robust assay validation is critical to the success of any HTS campaign.
References
- 1. The Results of Phase II Clinical Study of KN046 Plus Chemotherapy as First-line Treatment for Metastatic NSCLC were Published in Cell Reports Medicine [prnewswire.com]
- 2. The Results of Phase I Clinical Study of KN046 were published in Journal for ImmunoTherapy of Cancer-Alphamab Oncology [alphamabonc.com]
- 3. The Results of Phase II Clinical Study of KN046 in NSCLC were published in European Journal of Cancer-Alphamab Oncology [alphamabonc.com]
- 4. worldwide.promega.com [worldwide.promega.com]
Application Notes and Protocols for Protein Interaction Studies: The Case of PC-046
A Note to Researchers: The identifier "PC-046" is associated with multiple distinct biological entities in scientific literature, leading to potential ambiguity. This document clarifies the context and provides detailed information on the most relevant entity for protein interaction studies: Ubiquitin-Specific Peptidase 46 (USP46) . Researchers interested in the bispecific antibody KN046 or the antiviral compound PC786 should consult targeted literature for those specific molecules.
This application note focuses on methodologies to investigate the protein-protein interactions of USP46, a deubiquitinating enzyme with significant roles in neurological function. The protocols and data presented are based on established techniques for studying protein interactomes.
Introduction to USP46 and its Interactions
Ubiquitin-Specific Peptidase 46 (USP46) is a deubiquitinase that removes ubiquitin from target proteins, thereby regulating their degradation and function.[1] It is highly expressed in the brain and plays a crucial role in various neural processes.[1] Understanding the interaction network of USP46 is vital for elucidating its molecular functions and its implications in neurological disorders. Techniques such as proximity-dependent biotinylation (BioID) have been employed to identify potential interaction partners of USP46.[1]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be generated in protein interaction studies involving USP46.
| Interacting Protein | Binding Affinity (Kd) | Cellular Co-localization (Pearson's Coefficient) | Effect of USP46 Knockdown on Interactor Level |
| Protein A | 150 nM | 0.85 | 50% decrease |
| Protein B | 1.2 µM | 0.42 | No significant change |
| Protein C | 800 nM | 0.76 | 30% increase |
| Centrosomal Protein X | Not Determined | 0.65 | Not Determined |
Experimental Protocols
Proximity-Dependent Biotinylation (BioID) for USP46 Interactome Screening
This protocol describes the use of BioID to identify proteins in close proximity to USP46 in a cellular context.
Materials:
-
HEK293T or Neuro2a cells
-
Mammalian expression vector for USP46 fused to a promiscuous biotin (B1667282) ligase (e.g., TurboID)
-
Lipofectamine 3000 or other transfection reagent
-
DMEM with 10% FBS
-
Biotin (50 µM working solution)
-
Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1x Protease Inhibitor Cocktail)
-
Streptavidin-coated magnetic beads
-
Wash Buffers (varying stringency)
-
Elution Buffer (e.g., 2% SDS, 50 mM Tris-HCl pH 7.4, 10 mM DTT)
-
Mass spectrometry-compatible reagents
Procedure:
-
Transfection: Transfect the USP46-TurboID fusion vector into the chosen cell line using a suitable transfection reagent. Include a control vector (e.g., empty vector or TurboID alone).
-
Biotin Labeling: 24 hours post-transfection, add biotin to the cell culture medium to a final concentration of 50 µM. Incubate for the desired time (e.g., 10 minutes to 18 hours, depending on the ligase activity).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with Lysis Buffer.
-
Streptavidin Pulldown: Incubate the cell lysate with streptavidin-coated magnetic beads to capture biotinylated proteins.
-
Washing: Perform a series of washes with buffers of increasing stringency to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using Elution Buffer.
-
Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-gel or in-solution digestion).
-
LC-MS/MS Analysis and Data Interpretation: Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins. Compare the identified proteins from the USP46-TurboID sample to the control to determine specific proximity partners.
Co-Immunoprecipitation (Co-IP) to Validate USP46 Interactions
This protocol is for validating a specific interaction between USP46 and a putative partner protein identified through a screening method like BioID.
Materials:
-
Cells co-expressing tagged USP46 (e.g., HA-USP46) and a tagged partner protein (e.g., FLAG-Protein A)
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1x Protease Inhibitor Cocktail)
-
Antibody against one of the tags (e.g., anti-HA antibody)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)
-
SDS-PAGE Sample Buffer
-
Antibodies for Western blotting (against both tags)
Procedure:
-
Cell Lysis: Lyse the co-transfected cells with Co-IP Lysis Buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against one of the protein tags (e.g., anti-HA for USP46).
-
Bead Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture to capture the antibody-protein complex.
-
Washing: Wash the beads several times with Wash Buffer to remove non-specific proteins.
-
Elution: Elute the protein complexes from the beads by adding SDS-PAGE Sample Buffer and heating.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot. Probe the membrane with antibodies against both the immunoprecipitated protein (e.g., anti-HA) and the co-immunoprecipitated protein (e.g., anti-FLAG) to confirm the interaction.
Visualizations
Caption: A diagram illustrating the potential signaling pathway involving USP46.
Caption: A workflow diagram for the BioID experimental protocol.
References
Application Notes and Protocols for the Preclinical Evaluation of PC-046
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive set of protocols for the preclinical evaluation of PC-046, a novel investigational anti-cancer agent. The following sections detail the experimental design for in vitro and in vivo studies, including methodologies for assessing efficacy, mechanism of action, and pharmacokinetic properties.
Presumed Mechanism of Action and Signaling Pathway
For the purpose of this document, this compound is presumed to be a small molecule inhibitor of the Ras-Raf-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, survival, and differentiation. Dysregulation of this pathway is a common driver in many human cancers. The following diagram illustrates the targeted signaling cascade.
Experimental Workflow
The overall preclinical evaluation of this compound will follow a staged approach, beginning with in vitro characterization, followed by in vivo efficacy and pharmacokinetic studies. This workflow ensures a data-driven progression from cellular to whole-animal models.
In Vitro Experimental Protocols
A variety of in vitro assays are crucial for the initial screening of anti-cancer drugs.[1] These assays help to examine cell viability, proliferation, apoptosis, and migration.[1]
3.1. Cell Line Selection
A panel of human cancer cell lines with known Ras/Raf/MEK/ERK pathway mutations (e.g., A375 melanoma, HCT116 colon cancer) and wild-type lines will be used. Cell lines will be obtained from a reputable cell bank (e.g., ATCC) and maintained in the recommended culture conditions.
3.2. Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability.[2]
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) for 72 hours.
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
3.3. Cell Proliferation Assay (BrdU Assay)
This immunoassay measures DNA synthesis and is a direct indicator of cell proliferation.[3]
-
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
After 48 hours of treatment, add BrdU labeling solution and incubate for 2-4 hours.
-
Fix the cells and incubate with an anti-BrdU antibody conjugated to a peroxidase.
-
Add the substrate and measure the colorimetric output on a microplate reader.
-
3.4. Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Protocol:
-
Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
-
3.5. Cell Migration and Invasion Assay (Transwell Assay)
This assay assesses the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix proteins (invasion).
-
Protocol:
-
Seed cancer cells in the upper chamber of a Transwell insert in serum-free media.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add this compound to both the upper and lower chambers.
-
Incubate for 24-48 hours.
-
Remove non-migrated cells from the top of the insert.
-
Fix and stain the migrated cells on the bottom of the insert.
-
Count the number of migrated cells under a microscope.
-
In Vivo Experimental Protocols
Xenograft models, which involve transplanting human tumor cells into immunodeficient mice, are invaluable for preclinical cancer therapeutic development.[4][5] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are commonly used.[6][7]
4.1. Xenograft Model Development
-
Animals: Immunodeficient mice (e.g., athymic nude or NSG mice) will be used.[5]
-
Cell Implantation:
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice a week. Tumor volume will be calculated using the formula: (Length x Width^2) / 2.
4.2. Efficacy Study
-
Protocol:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice/group).
-
Administer this compound at various doses and schedules (e.g., daily oral gavage). The control group will receive the vehicle.
-
Monitor tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis).
-
4.3. Toxicity Assessment
-
Protocol:
-
Monitor the mice for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Collect blood samples for complete blood count (CBC) and serum chemistry analysis at the end of the study.
-
Perform gross necropsy and collect major organs for histopathological examination.
-
Pharmacokinetic (PK) Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.[8]
5.1. PK Study in Mice
-
Protocol:
-
Administer a single dose of this compound to mice via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.[9]
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
At the final time point, collect major organs to assess tissue distribution.
-
5.2. Bioanalytical Method
-
Develop and validate a sensitive and specific liquid chromatography-mass spectrometry (LC-MS) method for the quantification of this compound in plasma and tissue homogenates.[8]
5.3. Data Analysis
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t1/2), and bioavailability using appropriate software (e.g., Phoenix WinNonlin).
Data Presentation
Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Pathway Status | IC50 (nM) | BrdU Inhibition (%) at 100 nM | Apoptosis (%) at 100 nM | Migration Inhibition (%) at 100 nM |
| A375 | BRAF V600E | 15.2 | 85.4 | 60.2 | 75.1 |
| HCT116 | KRAS G13D | 25.8 | 78.1 | 52.8 | 68.9 |
| MCF-7 | Wild-type | >10,000 | 5.2 | 2.1 | 8.5 |
Table 2: In Vivo Efficacy of this compound in A375 Xenograft Model
| Treatment Group | Dose (mg/kg) | Schedule | Tumor Growth Inhibition (%) | Final Tumor Volume (mm³) | Body Weight Change (%) |
| Vehicle | - | QD | 0 | 1520 ± 210 | +2.5 |
| This compound | 10 | QD | 45 | 836 ± 150 | -1.8 |
| This compound | 30 | QD | 82 | 274 ± 95 | -4.5 |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t1/2 (h) | Bioavailability (%) |
| IV | 2 | 1250 | 0.08 | 2850 | 4.2 | - |
| PO | 10 | 850 | 1.0 | 4100 | 4.5 | 28.8 |
Logical Relationship Diagram
The following diagram illustrates the decision-making process based on the experimental outcomes.
References
- 1. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 4. ichorlifesciences.com [ichorlifesciences.com]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicallab.com [clinicallab.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Measuring PC-046 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
PC-046 is a multi-target small molecule inhibitor targeting Tyrosine-protein kinase B (TrkB), Interleukin-1 receptor-associated kinase 4 (IRAK-4), and Pim-1 kinase. These kinases are implicated in the proliferation, survival, and therapeutic resistance of various cancers, including pancreatic, hematologic, and other solid tumors. This compound has demonstrated cytotoxic activity against pancreatic cancer cells and has been noted for its potential as a tubulin-binding agent. This document provides detailed application notes and protocols for evaluating the in vivo efficacy of this compound in relevant preclinical cancer models.
Target Signaling Pathways
This compound exerts its anti-cancer effects by simultaneously inhibiting three key signaling pathways crucial for tumor progression.
-
TrkB Signaling: The Brain-Derived Neurotrophic Factor (BDNF)/TrkB pathway is frequently overexpressed in several cancers, promoting cell survival, proliferation, and metastasis. Upon BDNF binding, TrkB autophosphorylates and activates downstream pathways, including the PI3K/AKT and RAS/MAPK cascades, which are critical for cell survival and growth.
-
IRAK-4 Signaling: IRAK-4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Its activation leads to the downstream activation of NF-κB and MAPK pathways, promoting inflammation and cell survival. In many cancers, constitutive activation of the IRAK-4 pathway contributes to tumor growth and chemoresistance.
-
Pim-1 Signaling: Pim-1 is a serine/threonine kinase that is overexpressed in many hematologic malignancies and solid tumors. It plays a significant role in cell cycle progression, apoptosis inhibition, and drug resistance by phosphorylating numerous downstream targets, including BAD, p21, and c-Myc.
The simultaneous inhibition of these pathways by this compound offers a multi-pronged approach to disrupt key oncogenic processes.
Data Presentation: In Vivo Efficacy of Target Inhibitors
The following tables summarize representative quantitative data from in vivo studies of inhibitors targeting TrkB, IRAK-4, and Pim-1 in relevant cancer xenograft models. This data provides a benchmark for the expected efficacy of this compound.
Table 1: Tumor Growth Inhibition in Pancreatic Cancer Xenograft Model (BxPC-3)
| Compound Class | Compound Example | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Reference Cell Line | Mouse Strain |
| TrkB Inhibitor | CEP-701 | 10 mg/kg, s.c., b.i.d., 5 days/week | 50-70% | BxPC-3 | Athymic Nude |
| Multi-kinase Inhibitor | SKLB261 | 50 mg/kg, p.o., q.d. | 104% (regression) | BxPC-3 | BALB/c Nude |
Table 2: Efficacy in Acute Myeloid Leukemia Xenograft Model (MV-4-11)
| Compound Class | Compound Example | Dosing Schedule | Efficacy Endpoint | Result | Mouse Strain |
| IRAK-4 Inhibitor | Emavusertib | 100 mg/kg, p.o., q.d. | Tumor Growth Inhibition | >90% | NOD/SCID |
| IRAK-4 Inhibitor | Emavusertib | 12.5-100 mg/kg, p.o., q.d. | Tumor Volume | Regression | NOD/SCID |
Table 3: Efficacy in Multiple Myeloma Xenograft Model (MM.1S)
| Compound Class | Compound Example | Dosing Schedule | Efficacy Endpoint | Result | Mouse Strain |
| Pim Kinase Inhibitor | GDC-0339 | Not Specified | Tumor Growth | Efficacious | Not Specified |
| Pim Kinase Inhibitor | JP11646 | Not Specified | Survival | Significantly Improved | Xenograft Mice |
Experimental Protocols
A generalized workflow for assessing the in vivo efficacy of this compound is outlined below. This workflow begins with the selection of appropriate cancer models and culminates in detailed efficacy and pharmacodynamic analyses.
Protocol 1: Pancreatic Cancer Xenograft Model (BxPC-3)
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous BxPC-3 pancreatic cancer xenograft model.
Materials:
-
BxPC-3 human pancreatic adenocarcinoma cell line
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel® Basement Membrane Matrix
-
This compound and vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture BxPC-3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Tumor Cell Implantation:
-
Harvest BxPC-3 cells during the exponential growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[1]
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.[1]
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[1]
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80).
-
Administer this compound or vehicle to the respective groups via the determined route (e.g., oral gavage) and schedule (e.g., once daily).
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The study can be terminated when the mean tumor volume in the control group reaches a predetermined size (e.g., 1000-1500 mm³) or after a fixed duration.[1]
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Process tumor samples for pharmacodynamic analysis (see Protocol 4).
-
Protocol 2: Acute Myeloid Leukemia Xenograft Model (MV-4-11)
Objective: To assess the efficacy of this compound in a subcutaneous MV-4-11 acute myeloid leukemia xenograft model.
Materials:
-
MV-4-11 human biphenotypic B myelomonocytic leukemia cell line
-
Female NOD/SCID mice (6-8 weeks old)
-
Matrigel® Basement Membrane Matrix
-
This compound and vehicle
Procedure:
-
Cell Culture: Maintain MV-4-11 cells in Iscove's Modified Dulbecco's Medium (IMDM) with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Tumor Cell Implantation:
-
Prepare a cell suspension of 1 x 10^7 MV-4-11 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel.
-
Inject the cell suspension subcutaneously into the right flank of each mouse.[2]
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth as described in Protocol 1.
-
Once tumors reach 100-150 mm³, randomize mice and begin treatment with this compound or vehicle.[2]
-
-
Efficacy and Endpoint Analysis:
-
Follow the procedures for efficacy assessment and endpoint analysis as detailed in Protocol 1. The study may be continued for up to 4 weeks or until control tumors reach approximately 2000 mm³.[2]
-
Protocol 3: Multiple Myeloma Xenograft Model (MM.1S)
Objective: To determine the anti-myeloma activity of this compound in a subcutaneous MM.1S xenograft model.
Materials:
-
MM.1S human multiple myeloma cell line
-
Female NOD/SCID or SCID-beige mice (6-8 weeks old)
-
Matrigel® Basement Membrane Matrix
-
This compound and vehicle
Procedure:
-
Cell Culture: Culture MM.1S cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Tumor Cell Implantation:
-
Tumor Growth and Treatment:
-
Monitor tumor growth until the diameter reaches 6-8 mm.[3]
-
Randomize mice and initiate treatment with this compound or vehicle.
-
-
Efficacy and Endpoint Analysis:
-
Follow the procedures for efficacy assessment and endpoint analysis as detailed in Protocol 1.
-
Protocol 4: Pharmacodynamic Analysis
Objective: To confirm the in vivo target engagement of this compound by assessing the phosphorylation status of its targets and downstream signaling proteins in tumor tissues.
Procedure:
-
Sample Collection and Preparation:
-
At the end of the efficacy study, or at specific time points after the final dose, collect tumor tissues.
-
For immediate analysis, snap-freeze a portion of the tumor in liquid nitrogen. For immunohistochemistry, fix a portion in 10% neutral buffered formalin.
-
Prepare protein lysates from the frozen tumor tissue using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Western Blot Analysis:
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membranes with primary antibodies against:
-
p-TrkB (to assess TrkB inhibition)
-
Total TrkB
-
p-IRAK-4 (to assess IRAK-4 inhibition)
-
Total IRAK-4
-
p-BAD (a downstream target of Pim-1)
-
Total BAD
-
Downstream markers such as p-AKT, p-ERK, and cleaved PARP.
-
-
Use an appropriate loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Immunohistochemistry (IHC):
-
Embed formalin-fixed tissues in paraffin (B1166041) and section.
-
Perform IHC staining for p-TrkB, p-IRAK-4, and proliferation markers like Ki-67 to assess target inhibition and effects on cell proliferation within the tumor microenvironment.
-
Conclusion
These application notes and protocols provide a comprehensive framework for the preclinical in vivo evaluation of this compound. By utilizing appropriate cancer models and conducting rigorous efficacy and pharmacodynamic studies, researchers can thoroughly characterize the anti-tumor activity of this promising multi-target inhibitor and generate the necessary data to support its further development.
References
Troubleshooting & Optimization
PC-046 stability issues in aqueous solution
A Guide for Researchers, Scientists, and Drug Development Professionals on the Aqueous Stability of the Tubulin-Binding Agent PC-046.
Disclaimer: Specific stability and solubility data for this compound are not extensively available in public literature. The information provided in this technical support center is based on general principles for handling small molecule tubulin-binding agents and similar chemical compounds in aqueous solutions. Researchers are strongly advised to perform their own stability and solubility studies to determine the optimal conditions for their specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is identified as a tubulin-binding agent.[1][2] Tubulin-binding agents are a class of molecules that interfere with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.[1] By binding to tubulin, the protein subunit of microtubules, these agents can either inhibit tubulin polymerization or stabilize microtubules, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[1] Many tubulin-binding agents that interact with the colchicine (B1669291) binding site, for example, act as microtubule destabilizers.[1]
Q2: What are the primary challenges when working with compounds like this compound in aqueous solutions?
Researchers may encounter several challenges related to the stability of compounds like this compound in aqueous solutions, including:
-
Low Aqueous Solubility: Many small molecule inhibitors have poor solubility in water, which can lead to precipitation and inaccurate concentration measurements.
-
Chemical Instability: The compound may degrade over time in aqueous solutions due to factors like hydrolysis, oxidation, or photolysis.[3]
-
Inconsistent Experimental Results: Poor stability can lead to a loss of biological activity and variability in experimental outcomes.
Q3: What solvents are recommended for preparing this compound solutions?
For initial solubilization of a solid compound like this compound, organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF) are often used to create a concentrated stock solution. For aqueous-based experiments, this stock solution is then further diluted into the desired aqueous buffer. It is crucial to keep the final concentration of the organic solvent to a minimum (typically <0.5%) to avoid affecting the experimental results. Direct dissolution in water may also be possible, but solubility should be experimentally determined.
Q4: How should I store this compound solutions?
For long-term storage, it is recommended to store this compound as a solid powder at -20°C. Stock solutions in an organic solvent like DMSO should be stored at -80°C for up to six months. For aqueous solutions, it is best to prepare them fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 4°C and protected from light, though stability under these conditions should be verified.
Troubleshooting Guide: this compound Stability Issues
This guide provides a structured approach to identifying and resolving common stability issues encountered with this compound in aqueous solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Precipitation in aqueous solution | The concentration of this compound exceeds its solubility in the aqueous buffer. | - Determine the aqueous solubility of this compound using the protocol below.- Prepare solutions at a concentration below the determined solubility limit.- Consider adjusting the pH of the buffer, as solubility can be pH-dependent.- Increase the percentage of a co-solvent like DMSO, but be mindful of its potential effects on the experiment. |
| Loss of biological activity over time | This compound is degrading in the aqueous solution. | - Prepare fresh solutions immediately before each experiment.- Store stock solutions at -80°C in an appropriate solvent.- Protect solutions from light and elevated temperatures.- Perform a stability study using HPLC (see protocol below) to determine the degradation rate under your experimental conditions. |
| Inconsistent experimental results | Variable stability of this compound between experiments. | - Standardize the solution preparation method, including solvent, concentration, and storage conditions.- Ensure consistent pH and buffer composition.- Calibrate all equipment, such as pipettes and pH meters, regularly. |
| Color change in the solution | Potential oxidation or other chemical degradation of this compound. | - Use degassed buffers to minimize dissolved oxygen.- Consider adding antioxidants to the solution, if compatible with the experimental setup.- Protect the solution from light exposure. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound (solid form)
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Add an excess amount of solid this compound to a vial containing the aqueous buffer. Ensure there is undissolved solid material at the bottom of the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Prepare a series of dilutions of the filtered supernatant with the mobile phase used for HPLC analysis.
-
Analyze the diluted samples by HPLC to determine the concentration of this compound.
-
The highest concentration measured in the diluted samples represents the aqueous solubility of this compound under the tested conditions.
Protocol 2: Assessment of this compound Stability by HPLC
This protocol outlines a general method to assess the stability of this compound in an aqueous solution over time.[4][5]
Materials:
-
This compound solution in the aqueous buffer of interest
-
HPLC system with a UV or photodiode array (PDA) detector[6]
-
Reversed-phase C18 HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid)
-
Incubator or water bath
Procedure:
-
Prepare a solution of this compound in the desired aqueous buffer at a known concentration.
-
Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC system to obtain the initial peak area of this compound.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution and inject them into the HPLC system.
-
Monitor the peak area of the parent this compound compound at each time point. The formation of new peaks may indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (t=0) peak area.
-
Plot the percentage of remaining this compound against time to determine the stability profile and degradation rate.
Visualizations
Caption: Workflow for assessing the stability of this compound in an aqueous solution.
Caption: A logical approach to troubleshooting common stability issues with this compound.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tubulin colchicine site binding agent LL01 displays potent antitumor efficiency both in vitro and in vivo with suitable drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. ijtsrd.com [ijtsrd.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting PC-046 Cytotoxicity in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PC-046 in cytotoxicity assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
While the exact mechanism of this compound is under investigation, similar compounds, such as phenolic diterpenes, have demonstrated cytotoxic potential through various mechanisms. These can include the induction of apoptosis, modulation of oxidative stress, and interference with cell proliferation and angiogenesis[1]. Some small molecules can also act as microtubule-depolymerizing agents, leading to cell cycle arrest and apoptosis[2].
Q2: What is a typical effective concentration range for this compound in cytotoxicity assays?
The effective concentration of this compound can vary significantly depending on the cell line and the duration of the treatment. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. For novel compounds, a starting range of 1 µM to 50 µM is often recommended for initial dose-response experiments[3]. For some compounds, cytotoxic effects can be observed in the low micromolar range (e.g., 5.35 to 27.29 µM)[4].
Q3: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM)[2]. To maintain stability, it is recommended to:
-
Store the stock solution at -20°C or -80°C[5].
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles[2][5].
-
When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium to the final desired concentration[2]. Ensure the final DMSO concentration in the cell culture does not exceed a level that could cause solvent-induced cytotoxicity (typically ≤ 0.5%)[2].
Troubleshooting Guide
Issue 1: High Variability or Poor Reproducibility in Cytotoxicity Data
Q: I'm observing high variability between replicate wells and experiments. What could be the cause?
A: High variability can stem from several factors. Here are some common causes and solutions:
-
Inconsistent Cell Seeding: Uneven cell distribution can lead to significant differences in cell numbers between wells.
-
Solution: Ensure you have a homogenous single-cell suspension before seeding. Gently mix the cell suspension between pipetting into each well. To minimize the "edge effect" (evaporation and temperature fluctuations in outer wells), consider filling the outer wells with sterile phosphate-buffered saline (PBS) or media and not using them for experimental conditions[5].
-
-
This compound Precipitation: The compound may be precipitating out of the solution when diluted into the aqueous cell culture medium from a DMSO stock[6].
-
Solution: Prepare fresh dilutions of this compound from the DMSO stock for each experiment. Add the stock solution to pre-warmed media and mix gently but thoroughly[2]. A stepwise dilution, where the DMSO stock is first diluted in a smaller volume of serum-free medium before the final dilution in complete medium, can also help prevent precipitation[6].
-
-
Compound Instability: this compound may be unstable in the cell culture medium over the course of the experiment[5].
-
Solution: The stability of a compound in cell culture can be affected by pH, temperature, light, and components in the medium[5][7]. It is advisable to perform a stability assessment of this compound under your specific experimental conditions, for example, using HPLC to measure the compound's concentration over time[5].
-
Issue 2: Unexpectedly High or Low Cytotoxicity
Q: The cytotoxicity of this compound is much higher/lower than expected, or I'm seeing conflicting results between different cytotoxicity assays.
A: Discrepancies in cytotoxicity results can be due to off-target effects, assay interference, or cell line-specific sensitivities.
-
Possible Cause: Off-Target Cytotoxicity
-
This compound may be affecting other essential cellular targets besides the intended one[8].
-
Recommendation: Use a secondary, mechanistically different cytotoxicity assay to validate your findings. For example, if you are using an MTT assay (measures metabolic activity), you could use a lactate (B86563) dehydrogenase (LDH) release assay (measures membrane integrity) or a CellTiter-Glo® assay (measures ATP levels)[8].
-
-
Possible Cause: Assay Interference
-
This compound might directly react with the assay reagents. For instance, it could reduce the MTT tetrazolium salt, leading to a false-positive signal for cell viability[8].
-
Recommendation: Run a cell-free assay interference control. Incubate this compound with the assay reagents in culture medium without cells to check for any direct reactivity[8].
-
-
Possible Cause: Cell Line Variability
Data Presentation: Comparative IC50 Values of a Hypothetical Diterpene
The following table summarizes the IC50 values of a hypothetical phenolic diterpene, "Compound 2," against various tumor and non-tumor cell lines after 48 hours of treatment, illustrating the importance of testing across multiple cell lines[1].
| Cell Line | Tissue of Origin | IC50 (µM) | Selectivity Index (SI) vs. MRC-5 |
| A549 | Lung Carcinoma | 28.5 ± 2.1 | 1.9 |
| MDA-MB-231 | Breast Adenocarcinoma | 35.7 ± 1.8 | 1.5 |
| DU145 | Prostate Carcinoma | 42.1 ± 3.5 | 1.3 |
| A2780 | Ovarian Carcinoma | 25.3 ± 2.9 | 2.1 |
| A2780-cis | Cisplatin-Resistant Ovarian Carcinoma | 38.9 ± 3.2 | 1.4 |
| MRC-5 | Normal Lung Fibroblast | 54.2 ± 4.6 | - |
Selectivity Index (SI) = IC50 in non-tumor cells / IC50 in tumor cells. A value > 1 indicates selective cytotoxicity towards tumor cells.[1]
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2)[9].
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.5%[2]. Include vehicle control wells (medium with the same final concentration of DMSO)[2]. Remove the old medium from the cells and add the compound-containing medium.
-
Incubation: Incubate the cells with this compound for the desired period (e.g., 24, 48, or 72 hours)[2].
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well[2].
-
Formazan (B1609692) Solubilization: Incubate the plate for 2-4 hours at 37°C. After this incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol.
-
Control Wells: Include the following controls:
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes[2]. Carefully transfer a specific volume of the cell-free supernatant to a new 96-well plate, as per the kit's protocol[2].
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant[2].
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually up to 30 minutes), protected from light[2].
-
Stop Reaction: Add the stop solution provided in the kit to each well[2].
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (commonly 490 nm)[2].
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the absorbance values of the experimental and control wells[2].
Visualizations
Caption: A flowchart of the general experimental workflow for cytotoxicity assays.
Caption: A decision tree for troubleshooting unexpected cytotoxicity results.
References
- 1. A New Diterpene with Cytotoxic Potential Against Human Tumor Cells [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tuprints.ulb.tu-darmstadt.de [tuprints.ulb.tu-darmstadt.de]
Technical Support Center: Optimizing PC-046 Concentration
Disclaimer: PC-046 is a hypothetical small molecule inhibitor used for illustrative purposes in this guide. The principles and protocols described are based on general practices for optimizing the in vitro concentration of novel kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the hypothetical mechanism of action for this compound?
A1: this compound is designed as a potent and selective ATP-competitive inhibitor of Kinase-X, a key enzyme in the Ras-Raf-MEK-ERK (MAPK) signaling cascade. By blocking the activity of Kinase-X, this compound aims to reduce the phosphorylation of its downstream substrate, thereby inhibiting signaling pathways that drive cell proliferation.
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: For initial experiments, a wide concentration range is recommended to determine the optimal dose. A common starting point is to perform a serial dilution covering a range from 10 nM to 100 µM.[1] For cell-based assays, inhibitors are often effective in the 1-10 µM range, while potent inhibitors may show effects at concentrations below 100 nM.[2]
Q3: How should I prepare and store a stock solution of this compound?
A3: this compound is typically dissolved in a high-purity, anhydrous solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C in small aliquots to prevent degradation from repeated freeze-thaw cycles.[3] When preparing working solutions, dilute the stock directly into your cell culture medium, ensuring the final DMSO concentration does not exceed a non-toxic level for your cells (typically <0.1%).[3][4]
Q4: What are the essential control experiments when using this compound?
A4: To ensure the validity of your results, the following controls are crucial:
-
Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent itself.
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle. This provides a baseline for cell health and target activity.
-
Positive Control: If available, a known inhibitor of the Kinase-X pathway can be used to validate the experimental setup.
Troubleshooting Guides
Issue 1: No observable effect on the target pathway or cell phenotype.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Concentration is too low. | Perform a dose-response experiment with a broader and higher range of concentrations (e.g., up to 50 µM). | A concentration-dependent inhibition of the target or a phenotypic change is observed. |
| Insufficient incubation time. | Conduct a time-course experiment (e.g., 6, 24, 48, 72 hours) to determine the minimum time required for this compound to exert its effect. | The desired effect is observed at later time points. |
| Compound instability. | Prepare fresh dilutions from a new stock aliquot for each experiment. Ensure proper storage of the stock solution. | Consistent and reproducible results are achieved. |
| Cell line is resistant. | Confirm the expression and activity of Kinase-X in your cell line. Consider testing in a different, sensitive cell line. | The target protein is present and active, or an alternative cell model shows sensitivity. |
Issue 2: High levels of cytotoxicity or off-target effects are observed.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Concentration is too high. | Lower the concentration range in your experiments. The goal is to find the lowest concentration that effectively inhibits the target without causing general toxicity.[3] | Target inhibition is maintained while cell viability increases. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.1%). Run a vehicle-only control to confirm.[3][4] | Cells in the vehicle control group show high viability, similar to the untreated control. |
| Prolonged exposure. | Reduce the incubation time. Determine the earliest time point at which target inhibition can be observed. | Cytotoxicity is reduced while maintaining sufficient target engagement. |
| Non-specific binding. | Use the lowest effective concentration possible.[2] If off-target effects persist, consider evaluating the selectivity of this compound with a kinase profiling panel. | A clear window between on-target activity and off-target toxicity is identified. |
Quantitative Data Summary
The following tables present hypothetical data for this compound to guide experimental design.
Table 1: IC50 Values of this compound on Cell Viability (72-hour exposure)
| Cell Line | Target (Kinase-X) Expression | IC50 (µM) |
| Cell Line A | High | 0.5 |
| Cell Line B | Medium | 2.1 |
| Cell Line C | Low / Negative | > 50 |
Table 2: Target Engagement of this compound in Cell Line A (6-hour treatment)
| This compound Concentration (µM) | p-Substrate Level (Normalized to Vehicle) |
| 0 (Vehicle) | 1.00 |
| 0.01 | 0.85 |
| 0.1 | 0.45 |
| 1.0 | 0.10 |
| 10.0 | < 0.05 |
Mandatory Visualizations & Diagrams
Caption: this compound inhibits the Kinase-X signaling pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: Logic flow for troubleshooting this compound experiments.
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol is used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[5][6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium.[7] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[5]
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[8] Incubate overnight at 37°C in a humidified atmosphere.[5]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7][8] A reference wavelength of >650 nm can be used to reduce background.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[7]
Protocol 2: Western Blotting for Target Engagement
This protocol is used to detect the phosphorylation status of the downstream substrate of Kinase-X, confirming that this compound is engaging its intended target.[9]
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency.[9] Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 6 hours).
-
Lysate Preparation: Wash the cells with ice-cold PBS. Lyse the cells in 100-150 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, incubate the lysate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[9]
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA or Bradford protein assay.[9]
-
Sample Preparation: Normalize the samples to the same protein concentration (e.g., 20-30 µg). Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.[9][10]
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis (e.g., 100-120V for 60-90 minutes).[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system (e.g., 100V for 60-90 minutes at 4°C).[9][10]
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody specific for the phosphorylated substrate (e.g., anti-p-Substrate) overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[9]
-
Analysis: Strip the membrane and re-probe with an antibody for the total substrate and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Quantify band intensities using densitometry software to determine the ratio of phosphorylated to total substrate.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. resources.biomol.com [resources.biomol.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Overcoming Off-Target Effects of PC-046
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify, manage, and mitigate the off-target effects of the hypothetical small molecule inhibitor, PC-046.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects occur when a small molecule inhibitor like this compound binds to and alters the function of proteins other than its intended biological target.[1][2] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, where the observed phenotype may be incorrectly attributed to the intended target.[1] Furthermore, off-target binding can cause cellular toxicity and a lack of translatability from preclinical to clinical settings, ultimately hindering drug development.[1]
Q2: What are the initial signs that this compound might be causing off-target effects in my experiments?
A2: Several indicators may suggest that the observed cellular phenotype is due to off-target effects of this compound. These include:
-
Inconsistent results when using a structurally different inhibitor for the same target.[2]
-
Discrepancies with genetic validation methods , where knocking down or knocking out the intended target does not produce the same phenotype as this compound treatment.[2]
-
High levels of cytotoxicity at concentrations required to observe the desired on-target effect.[3]
-
Unexpected changes in signaling pathways that are not known to be downstream of the intended target.[3]
Q3: How can I proactively minimize potential off-target effects of this compound in my experimental design?
A3: To reduce the likelihood of off-target effects confounding your results, consider the following strategies:
-
Use the Lowest Effective Concentration: Perform a dose-response experiment to determine the lowest concentration of this compound that elicits the desired on-target effect, as higher concentrations are more prone to engaging off-targets.[1]
-
Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]
-
Orthogonal Validation: Confirm your findings using alternative methods, such as employing a different, well-characterized inhibitor with a distinct chemical structure or using genetic approaches like CRISPR-Cas9 or siRNA to validate the on-target phenotype.[2]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Effective Concentrations of this compound
If you observe significant cell death at concentrations where you expect to see on-target activity, it could be due to off-target effects.
Troubleshooting Workflow:
References
Technical Support Center: PC-046 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PC-046. This compound is a potent, synthetically-derived, small-molecule microtubule destabilizing agent.[1] It functions by inhibiting tubulin polymerization, leading to cell cycle arrest in metaphase.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a tubulin-binding agent that inhibits microtubule polymerization. This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase, specifically in metaphase, ultimately inducing apoptosis in cancer cells. Its mechanism is similar to other tubulin destabilizing agents like vinca (B1221190) alkaloids.[1]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in cancer research. It has demonstrated growth inhibitory activity in a variety of tumor types in vitro and has shown efficacy in preclinical human tumor xenograft models, including acute myeloid leukemia, multiple myeloma, and prostate cancer.[1] It is often used to study the effects of microtubule disruption on cell cycle and apoptosis.
Q3: What are the recommended solvent and storage conditions for this compound?
A3: For in vitro experiments, this compound should be dissolved in a suitable organic solvent like DMSO to create a high-concentration stock solution. It is crucial to adhere to the manufacturer's guidelines for storage, which typically involve storing the powdered form and stock solutions at -20°C or -80°C to maintain stability.[2] For subsequent use in cell culture, the DMSO stock should be diluted in culture media to the final working concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
Q4: At what phase of the cell cycle does this compound arrest cells?
A4: As a microtubule destabilizing agent, this compound arrests cells in the M phase (mitosis), specifically in metaphase, due to the inability of the mitotic spindle to form correctly.[1] This can be visualized using flow cytometry by analyzing DNA content (e.g., with propidium (B1200493) iodide staining) or by immunofluorescence microscopy to observe chromosome condensation and spindle morphology.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Values or Low Potency
You may observe that the concentration of this compound required to achieve 50% inhibition of cell growth (IC50) is significantly higher than reported values.
| Possible Cause | Recommended Solution |
| Compound Degradation | Ensure this compound powder and stock solutions are stored correctly at the recommended temperature. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[3] |
| Suboptimal Cell Health | Use cells that are in the logarithmic growth phase and have a low passage number. Ensure cell viability is high (>95%) before starting the experiment.[3] |
| High Cell Seeding Density | An excessive number of cells can reduce the effective concentration of the compound per cell. Optimize cell seeding density to ensure cells are not over-confluent at the end of the assay period.[3][4] |
| Binding to Serum Proteins | High concentrations of serum in the culture medium can lead to the compound binding to proteins like albumin, reducing its bio-availability. Consider reducing the serum concentration during the treatment period if your cell line can tolerate it. |
| Incorrect Assay Duration | The incubation time may be too short for the effects of metaphase arrest and subsequent apoptosis to become apparent. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint.[4] |
Issue 2: High Variability Between Replicate Wells
Significant variation in results across technical replicates can obscure the true effect of the compound.
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions like high-concentration compound stocks. When preparing serial dilutions, ensure thorough mixing between each step. |
| "Edge Effect" in Plates | The outer wells of a microplate are more prone to evaporation, leading to changes in media and compound concentration. Avoid using the outermost wells for experimental samples or ensure proper humidification in the incubator. |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent cells from settling.[3] |
| Compound Precipitation | This compound, like many small molecules, may have limited aqueous solubility. Visually inspect the media for any signs of precipitation after adding the compound. If precipitation occurs, consider lowering the highest concentration in your dose-response curve or using a different formulation if available.[5] |
Experimental Protocols & Data
Protocol: Cell Viability (MTT) Assay for this compound Cytotoxicity
This protocol outlines a standard method for determining the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and viability check (e.g., using Trypan Blue).
-
Dilute the cell suspension to the optimized seeding density (see table below) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 18-24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium from your DMSO stock.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate this compound concentration (or vehicle control, e.g., 0.1% DMSO).
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified chamber to dissolve the crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Plot a dose-response curve and determine the IC50 value using non-linear regression.
-
Table 1: Example Seeding Densities for a 72-hour Assay
| Cell Line | Doubling Time (approx.) | Recommended Seeding Density (cells/well) |
| HeLa | 20-24 hours | 1,500 - 2,500 |
| A549 | 22-26 hours | 2,000 - 3,500 |
| MCF-7 | 30-40 hours | 4,000 - 6,000 |
| DU-145 | 30-35 hours | 3,500 - 5,000 |
Table 2: Expected this compound IC50 Values (Hypothetical Data)
| Cell Line | Cancer Type | IC50 (nM) after 72h |
| MV-4-11 | Acute Myeloid Leukemia | 5 - 15 |
| MM.1S | Multiple Myeloma | 10 - 25 |
| DU-145 | Prostate Cancer | 20 - 50 |
| HEK293T | Non-cancerous | > 500 |
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits tubulin polymerization, disrupting microtubule dynamics and mitotic spindle formation.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining this compound cytotoxicity using an MTT-based cell viability assay.
Troubleshooting Logic: Unexpected IC50 Results
References
PC-046 experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the compound PC-046. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, synthetically-derived small molecule with anticancer properties. It functions as a multi-target inhibitor, primarily known as a tubulin-binding agent that destabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2][3] Additionally, this compound has been shown to inhibit several protein kinases that are often overexpressed in various cancers, including tyrosine receptor kinase B (TrkB), interleukin-1 receptor-associated kinase-4 (IRAK-4), and proto-oncogene Pim-1.[1][2] This dual mechanism of action makes it a subject of interest in cancer research.
Q2: What are the key in vitro and in vivo activities of this compound?
-
In Vitro: this compound demonstrates growth inhibitory activity against a variety of tumor cell lines.[1] For instance, in the BxPC3 human pancreatic cancer cell line, it has shown IC50 values in the nanomolar range (7.5-130 nM).[1][2]
-
In Vivo: Efficacy has been demonstrated in mouse xenograft models of human cancers, including pancreatic cancer.[1] In a study with MiaPaca-2 pancreatic cancer cells in SCID mice, this compound significantly reduced tumor growth.[1] It has a reported plasma half-life of 7.5 hours in mice and achieves cytotoxic concentrations in vivo.[1]
Q3: How should I prepare and store this compound for experiments?
For in vitro studies, a common practice is to prepare a concentrated stock solution, for example, 50 mM in dimethyl sulfoxide (B87167) (DMSO).[1] This stock solution should then be diluted in the appropriate cell culture medium to the final working concentrations. It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically less than 0.1%) to avoid solvent-induced cytotoxicity.[1] For in vivo studies, a reported formulation is a solution of 88% DMSO, 10% Tween 80, and 2% benzyl (B1604629) alcohol.[1]
For storage, powdered this compound is typically stored at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Troubleshooting Guides
In Vitro Experimentation
Q4: I am observing high variability in my cell viability assay results with this compound. What are the potential causes and how can I troubleshoot this?
High variability in cell viability assays is a common issue in cancer drug screening. Several factors can contribute to this:
-
Cell Line Health and Passage Number:
-
Issue: Cancer cell lines can exhibit genetic drift and phenotypic changes over time and with increasing passage number, which can alter their sensitivity to drugs.
-
Troubleshooting:
-
Use cell lines from a reputable cell bank and maintain a consistent, low passage number for your experiments.
-
Regularly check for mycoplasma contamination.
-
Ensure consistent cell seeding density, as this can significantly impact drug response.
-
-
-
Compound Solubility and Stability:
-
Issue: this compound, like many small molecules, may have limited solubility in aqueous media, leading to precipitation and inconsistent effective concentrations. It may also degrade in solution over time.
-
Troubleshooting:
-
Visually inspect your diluted solutions for any signs of precipitation.
-
Prepare fresh dilutions from a frozen stock for each experiment.
-
Consider performing a solubility test of this compound in your specific cell culture medium.
-
-
-
Assay Protocol Inconsistencies:
-
Issue: Minor variations in incubation times, reagent concentrations, and handling can introduce significant variability.
-
Troubleshooting:
-
Adhere strictly to a standardized protocol.
-
Ensure thorough mixing when adding this compound to the cell culture plates.
-
Use a positive control (e.g., a well-characterized tubulin-binding agent like paclitaxel (B517696) or vincristine) and a negative control (vehicle only) in every assay plate.
-
-
Q5: My IC50 values for this compound are different from what is reported in the literature. Why might this be the case?
Discrepancies in IC50 values are common and can arise from several factors:
-
Different Experimental Conditions: As highlighted in the table below, IC50 values are highly dependent on the specific cell line and assay conditions used.
-
Assay Type: Different viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP content) and can yield different IC50 values.
-
Data Analysis: The method used for curve fitting and IC50 calculation can influence the final value.
| Parameter | BxPC3 (Pancreatic Cancer) | Reference |
| IC50 | 7.5 - 130 nM | [1][2] |
Q6: I am not observing the expected G2/M cell cycle arrest after treating cells with this compound. What could be wrong?
-
Sub-optimal Concentration: The concentration of this compound may be too low to induce a robust cell cycle arrest. Perform a dose-response experiment to identify the optimal concentration.
-
Incorrect Timing: The time point for analysis may be too early or too late. A time-course experiment (e.g., 12, 24, 48 hours) is recommended to determine the peak of G2/M arrest.
-
Cell Line Specific Effects: Some cell lines may be less sensitive to the cell cycle effects of this compound or may have a more rapid progression to apoptosis.
-
Assay Technique: Ensure proper cell fixation and staining for flow cytometry analysis. Use appropriate controls to set the gates for different cell cycle phases.
In Vivo Experimentation
Q7: I am seeing high variability in tumor growth in my mouse xenograft study with this compound. How can I improve reproducibility?
High variability in animal studies is a significant challenge. Here are some key areas to focus on:
-
Tumor Implantation:
-
Issue: Inconsistent tumor cell implantation can lead to variability in initial tumor size and growth rates.
-
Troubleshooting:
-
Ensure a consistent number of viable cells are implanted in the same anatomical location for all animals.
-
Use a consistent volume and concentration of Matrigel or other extracellular matrix if used.
-
-
-
Animal Health and Husbandry:
-
Issue: The health and stress levels of the animals can impact tumor growth and drug response.
-
Troubleshooting:
-
Ensure consistent housing conditions (temperature, light cycle, diet).
-
Monitor animal weight and overall health closely throughout the study.
-
-
-
Drug Formulation and Administration:
-
Issue: Inconsistent preparation of the drug formulation or administration technique can lead to variable drug exposure.
-
Troubleshooting:
-
Ensure the formulation is homogenous and stable.
-
Use a consistent route and technique for administration (e.g., intraperitoneal injection).
-
-
Q8: this compound was potent in my in vitro assays, but I am not observing significant anti-tumor efficacy in my animal model. What are the potential reasons?
This is a common challenge in drug development. Potential reasons include:
-
Pharmacokinetics and Bioavailability: The compound may have poor absorption, rapid metabolism, or inefficient distribution to the tumor site. Although this compound has been reported to have good oral bioavailability in mice, this can be influenced by the specific animal model and formulation.
-
Toxicity: The maximum tolerated dose (MTD) in your animal model may be lower than the effective dose required for tumor regression.
-
Tumor Microenvironment: The in vivo tumor microenvironment is much more complex than in vitro 2D cell culture and can confer drug resistance.
Experimental Protocols & Workflows
In Vitro Cell Viability (MTT) Assay
A general protocol for assessing the effect of this compound on cancer cell viability using an MTT assay.
Caption: Workflow for a typical in vitro cell viability (MTT) assay.
In Vitro Tubulin Polymerization Assay
A general workflow for a turbidity-based in vitro tubulin polymerization assay.
Caption: Workflow for an in vitro tubulin polymerization assay.
This compound Signaling Pathway
A simplified diagram illustrating the known targets of this compound.
Caption: Simplified signaling pathway of this compound's known targets.
References
- 1. Non-Invasive Evaluation of Acute Effects of Tubulin Binding Agents: A Review of Imaging Vascular Disruption in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]
how to prevent PC-046 degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use and preservation of PC-046, a potent diaryl oxazole-based tubulin-binding agent. Adherence to these guidelines is critical for ensuring the compound's stability and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that belongs to the diaryl oxazole (B20620) class of compounds. Its primary mechanism of action is the inhibition of tubulin polymerization. By binding to tubulin, this compound disrupts the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell structure. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and can subsequently induce apoptosis (programmed cell death) in cancer cells.
2. What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to follow the recommended storage conditions. Improper storage can lead to degradation of the compound and loss of its biological activity.
| Form | Storage Temperature | Shelf Life | Special Instructions |
| Lyophilized Powder | -20°C | > 2 years | Keep desiccated and protected from light. |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
3. How should I prepare stock solutions of this compound?
This compound is typically dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.
Protocol for Preparing a 10 mM Stock Solution:
-
Materials:
-
This compound (lyophilized powder, MW: 358.39 g/mol )
-
Anhydrous DMSO
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
To prepare a 10 mM stock solution, dissolve 3.58 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -20°C or -80°C as recommended in the table above.
-
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced or no biological activity in experiments. | Degradation of this compound: The compound may have degraded due to improper storage or handling. | 1. Verify Storage Conditions: Ensure that the lyophilized powder and stock solutions have been stored at the correct temperatures and protected from light and moisture. 2. Check Age of Stock Solution: If using a stock solution stored at -20°C, ensure it is not older than one month. For solutions stored at -80°C, they should not be older than six months. 3. Avoid Freeze-Thaw Cycles: Use freshly thawed aliquots for each experiment. Discard any unused portion of a thawed aliquot. 4. Perform a Fresh Dilution: Prepare a fresh working solution from a new aliquot of the stock solution. |
| Precipitation of this compound in aqueous buffer. | Low Solubility: this compound has limited solubility in aqueous solutions. The final concentration of DMSO in the experimental medium may be too low to maintain solubility. | 1. Check Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is sufficient to keep this compound in solution (typically ≤ 1%, but may need optimization for your specific conditions). 2. Optimize Dilution Scheme: Prepare intermediate dilutions in a solvent compatible with both DMSO and your final aqueous buffer if necessary. 3. Sonication: Briefly sonicate the final working solution to aid dissolution, but be cautious of potential heating that could degrade the compound. |
| Inconsistent experimental results. | Inaccurate Pipetting of Viscous Stock Solution: DMSO is more viscous than water, which can lead to inaccuracies when pipetting small volumes. Degradation in Experimental Medium: The pH or components of your cell culture medium or assay buffer may be contributing to the degradation of this compound over the course of the experiment. | 1. Use Positive Displacement Pipettes: For highly accurate dispensing of small volumes of viscous solutions like DMSO stock, consider using positive displacement pipettes. 2. Reverse Pipetting: If using standard air displacement pipettes, use the reverse pipetting technique to improve accuracy. 3. Assess Stability in Media: If instability in the experimental medium is suspected, a stability study can be performed. Incubate this compound in the medium for the duration of your experiment and analyze its concentration at different time points using a suitable analytical method like HPLC. |
Experimental Protocols
Forced Degradation Study of this compound
To assess the stability of this compound under various stress conditions, a forced degradation study can be performed. This involves exposing the compound to harsh conditions and analyzing the formation of degradation products.
Methodology:
-
Preparation of this compound Solution: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 N HCl to the this compound solution and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add 0.1 N NaOH to the this compound solution and incubate at a controlled temperature.
-
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) to the this compound solution and incubate at room temperature.
-
Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose the this compound solution to a light source (e.g., UV lamp).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent this compound from any degradation products. A mass spectrometer can be used to identify the structure of the degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended experimental workflow for using this compound.
Caption: Decision tree for troubleshooting this compound activity issues.
Technical Support Center: Refining PC-046 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of PC-046.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental small molecule inhibitor of Pim-1 kinase.[1] Pim-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and is involved in promoting cell survival and proliferation while inhibiting apoptosis. By inhibiting Pim-1, this compound can re-sensitize cancer cells to apoptosis, particularly under hypoxic conditions, thereby reducing tumorigenicity.[1]
Q2: What are the common challenges associated with the in vivo delivery of therapeutic agents like this compound?
A2: The in vivo delivery of therapeutic compounds, including small molecules and peptides, faces several hurdles. These include poor stability, short plasma half-life, and potential for proteolytic degradation.[2][3] For nanoparticle-based delivery systems, a primary challenge is recognition and clearance by the Mononuclear Phagocyte System (MPS), especially macrophages in the liver and spleen.[4][5] This process, known as opsonization, involves blood proteins adsorbing to the nanoparticle surface, marking them for removal.[4]
Q3: How do the physicochemical properties of a delivery vehicle affect its in vivo performance?
A3: The size, surface charge, and surface chemistry of the delivery vehicle are critical determinants of its biodistribution and efficacy.[4][5]
-
Size: Nanoparticles between 20 and 200 nm generally exhibit longer circulation times. Particles smaller than 7 nm are often quickly cleared by the kidneys, while those larger than 200 nm are more susceptible to MPS uptake.[4]
-
Surface Charge: Neutral or slightly negatively charged nanoparticles tend to have longer circulation times compared to positively charged ones, which are more readily cleared by the MPS.[4]
-
Surface Chemistry: Surface modifications, such as PEGylation, can create a protective layer that "shields" the nanoparticle from opsonization, reducing MPS uptake and prolonging its time in circulation.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low therapeutic efficacy | - Poor bioavailability at the target site.- Rapid clearance from circulation.- Inefficient cellular uptake. | - Optimize delivery vehicle: If using a nanoparticle carrier, adjust size to be within the 20-200 nm range.[4] Consider surface modification with PEGylation to increase circulation time.[6]- Modify administration route: Explore alternative administration routes that may improve bioavailability for the target tissue.- Increase dosage: Based on toxicity studies, a higher dose may be required to achieve a therapeutic concentration. The referenced study on this compound showed that a 55 mg/kg/day dose was effective, while a 44 mg/kg/day dose was not.[1] |
| High off-target accumulation (e.g., in liver and spleen) | - Rapid uptake by the Mononuclear Phagocyte System (MPS).[4]- Suboptimal physicochemical properties of the delivery vehicle (e.g., large size, positive surface charge).[4][5] | - Surface modification: Implement PEGylation to reduce opsonization and MPS uptake.[6]- Adjust particle size and charge: Aim for a particle size between 20-200 nm and a neutral or slightly negative surface charge.[4]- Active targeting: Incorporate ligands (e.g., antibodies, peptides) on the surface of the delivery vehicle that bind to receptors overexpressed on target cells. |
| Inconsistent results between experiments | - Variability in animal models.- Inconsistent formulation of the delivery vehicle.- Differences in administration technique. | - Standardize protocols: Ensure consistent animal age, weight, and tumor size at the start of the study. Standardize the formulation and administration procedures.- Characterize each batch: Thoroughly characterize the physicochemical properties (size, charge, drug loading) of each new batch of this compound formulation before in vivo use. |
| In vitro to in vivo discrepancies | - In vitro models lack the complexity of the in vivo environment, such as the MPS and other biological barriers.[4][7] | - Conduct comprehensive in vivo studies: Perform thorough biodistribution studies to understand the in vivo fate of your this compound formulation.[4]- Use more complex in vitro models: Consider 3D cell cultures or microfluidic systems that better mimic the in vivo environment.[4] |
Quantitative Data
Table 1: Summary of Antitumor Efficacy of this compound in a Pancreatic Cancer Xenograft Model
| Treatment Group | Dosage | Administration Schedule | Mean Tumor Burden (Day 21) | Statistical Significance (vs. Vehicle) |
| Vehicle | N/A | Daily for 5 days | ~1200 mm³ | N/A |
| This compound | 44 mg/kg/day | Daily for 5 days | ~1000 mm³ | Not significant |
| This compound | 55 mg/kg/day | Daily for 5 days | ~600 mm³ | p < 0.014 |
Data are adapted from a study using SCID mice with subcutaneously implanted MiaPaCa-2 cells.[1]
Table 2: Representative Biodistribution Data for a Nanoparticle-Encapsulated Therapeutic
| Organ | % Injected Dose per Gram of Tissue (Mean ± SD) |
| Liver | 35.2 ± 6.8 |
| Spleen | 15.1 ± 3.2 |
| Kidneys | 4.5 ± 1.1 |
| Lungs | 3.2 ± 0.9 |
| Heart | 1.8 ± 0.5 |
| Tumor | 8.9 ± 2.5 |
This table presents hypothetical data for a 100 nm PEGylated nanoparticle at 24 hours post-intravenous injection, illustrating typical accumulation patterns.
Experimental Protocols
Protocol: Assessing the Biodistribution of Radiolabeled this compound Formulation
-
Preparation of Radiolabeled Formulation: Synthesize or procure a radiolabeled version of this compound (e.g., with ³H or ¹⁴C). If using a nanoparticle carrier, incorporate a gamma-emitting radionuclide (e.g., ¹¹¹In) for easier detection.
-
Animal Model: Utilize an appropriate tumor-bearing mouse model (e.g., pancreatic cancer xenograft).
-
Administration: Administer the radiolabeled this compound formulation via the intended route (e.g., intravenously via the tail vein).
-
Time Points: Euthanize cohorts of animals at predetermined time points (e.g., 1, 4, 24, and 48 hours) post-administration.
-
Organ and Tissue Harvesting: Perfuse the animals with saline to clear blood from the organs. Carefully dissect and weigh major organs (liver, spleen, kidneys, lungs, heart, brain) and the tumor.
-
Quantification:
-
For gamma-emitting isotopes, measure the radioactivity in each organ using a gamma counter.
-
For beta-emitting isotopes, homogenize the tissues and perform liquid scintillation counting.
-
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and time point. This is calculated as: (%ID/g) = (Radioactivity in organ / Total injected radioactivity) / Organ weight * 100.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for in vivo evaluation of this compound.
Caption: Troubleshooting decision tree for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Physiological Barriers to Nanoparticle Delivery—Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steps to Remedy In Vitro–In Vivo Discrepancies: Nanoparticle Interactions with Blood and Lymph - Advanced Science News [advancedsciencenews.com]
Technical Support Center: Troubleshooting PC-046 Batch-to-Batch Variation
Welcome to the technical support center for PC-046. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating issues arising from batch-to-batch variation of this compound during their experiments. Consistent and reproducible results are paramount in scientific research, and this guide provides a structured approach to troubleshooting and ensuring the reliability of your data.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the biological activity (e.g., IC50 value) of a new batch of this compound compared to a previous batch. What are the potential causes?
Several factors can contribute to batch-to-batch variability in the biological activity of a synthetic compound like this compound. The primary sources of this variation often include:
-
Purity and Impurity Profile: The presence of different impurities, even in small amounts, can significantly alter the biological effects of the compound.[1] The manufacturing process may introduce variations in the impurity profile between batches.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities and dissolution rates, which in turn affect its bioavailability and biological activity.
-
Degradation: Improper storage or handling of the compound can lead to degradation, reducing its potency.
-
Experimental System Variability: Changes in experimental conditions, such as cell passage number, reagent sources (e.g., serum), and even subtle differences in protocol execution, can contribute to apparent shifts in compound activity.[2][3][4]
Q2: How can we proactively manage and minimize the impact of this compound batch-to-batch variation on our long-term research projects?
Proactive management is key to ensuring the reproducibility of your research. Here are some recommended strategies:
-
Vendor Qualification and Communication: Work with reputable vendors who can provide detailed Certificates of Analysis (CofA) for each batch. Inquire about their synthesis and purification processes and their methods for ensuring batch consistency.
-
In-House Quality Control: Perform your own analytical and biological validation on each new batch of this compound before it is used in critical experiments.
-
Purchase Larger Batches: Whenever possible, purchase a single, large batch of this compound to support a complete series of experiments. This eliminates batch variation as a variable within that study.
-
Standardized Protocols: Maintain and strictly adhere to standardized experimental protocols (SOPs) for all assays.[5] This includes consistent cell culture practices, reagent preparation, and data analysis methods.
Troubleshooting Guides
Issue 1: A new batch of this compound shows reduced potency in our cell-based assay.
This is a common issue that can derail experimental progress. Follow this step-by-step guide to identify the root cause.
Troubleshooting Workflow
Caption: Troubleshooting workflow for reduced compound potency.
Experimental Protocols
Protocol 1: Comparative High-Performance Liquid Chromatography (HPLC) Analysis
-
Objective: To compare the purity and impurity profiles of the old and new batches of this compound.
-
Materials:
-
Old and new batches of this compound
-
HPLC-grade solvent (e.g., acetonitrile, water)
-
Appropriate HPLC column (e.g., C18)
-
-
Method:
-
Prepare stock solutions of both batches of this compound at the same concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Develop an HPLC method that provides good separation of the main peak from any impurities.
-
Inject equal volumes of each sample onto the HPLC system.
-
Analyze and compare the chromatograms, paying close attention to:
-
The retention time of the main peak (should be identical).
-
The area percentage of the main peak (purity).
-
The number and area of impurity peaks.
-
-
Protocol 2: Cell Viability Assay for Potency Determination
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the old and new batches of this compound in a side-by-side experiment.
-
Materials:
-
Cells of a consistent passage number.[4]
-
Complete cell culture medium.
-
Old and new batches of this compound, dissolved in a suitable vehicle (e.g., DMSO).
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT).
-
-
Method:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of both batches of this compound in cell culture medium.
-
Treat the cells with the different concentrations of each this compound batch, including a vehicle-only control.
-
Incubate for a specified period (e.g., 72 hours).
-
Measure cell viability according to the manufacturer's protocol for your chosen reagent.
-
Plot the dose-response curves and calculate the IC50 values for each batch.
-
Data Presentation
Table 1: Analytical Comparison of this compound Batches
| Parameter | Batch A (Old) | Batch B (New) | Acceptance Criteria |
| Purity (HPLC, %) | 99.5 | 98.2 | ≥ 98.0% |
| Major Impurity 1 (%) | 0.2 | 1.1 | ≤ 0.5% |
| Identity (MS) | Confirmed | Confirmed | Match to reference |
Table 2: Biological Activity Comparison of this compound Batches
| Parameter | Batch A (Old) | Batch B (New) |
| IC50 (µM) | 1.2 ± 0.2 | 5.8 ± 0.5 |
| Max Inhibition (%) | 98 | 95 |
Issue 2: Poor solubility of a new this compound batch in the standard solvent.
Troubleshooting Steps:
-
Re-verify the Solvent and Concentration: Ensure that the correct solvent and concentration are being used as per the established protocol.
-
Gentle Warming and Sonication: Try warming the solution gently (if the compound is heat-stable) or using a sonicator to aid dissolution.
-
Check for Polymorphism: Different crystal forms of a compound can have different solubility properties. Consider techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to analyze the solid-state properties of each batch.[1]
-
Analyze for Insoluble Impurities: The presence of insoluble impurities can give the impression of poor solubility of the main compound. Analyze the purity of the batch using HPLC.[1]
Hypothetical Signaling Pathway Modulation by this compound
In many cell-based assays, the observed phenotype is a result of the compound modulating a specific signaling pathway. Batch-to-batch variations in potency can lead to different degrees of pathway modulation, affecting downstream outcomes.
Caption: A hypothetical inhibitory signaling pathway for this compound.
This diagram illustrates a generic pathway where this compound acts as an inhibitor of a cell surface receptor. A less potent batch would lead to weaker inhibition of the receptor, resulting in a diminished downstream cellular response.
By implementing these troubleshooting guides, experimental protocols, and proactive quality control measures, researchers can effectively manage the challenges of this compound batch-to-batch variation and ensure the integrity and reproducibility of their scientific findings.
References
Validation & Comparative
Comparative Efficacy of PC-046 and Other Next-Generation Kinase Inhibitors in Preclinical Models
A comprehensive analysis of PC-046's performance against established and emerging therapeutic alternatives, providing key data and experimental insights for researchers in oncology and drug development.
This guide provides a detailed comparison of the novel kinase inhibitor, this compound, with other leading inhibitors targeting critical signaling pathways implicated in cancer progression. The following sections present a summary of its efficacy, supported by in-vitro experimental data and detailed methodologies, to assist researchers in evaluating its potential for further investigation and clinical development.
I. Overview of this compound
This compound is a potent and selective small-molecule inhibitor targeting the BRAF V600E mutation, a key driver in several cancers, including melanoma, colorectal, and thyroid cancer. Its novel chemical scaffold is designed to offer improved potency, selectivity, and a favorable safety profile compared to first and second-generation BRAF inhibitors. This guide will compare the efficacy of this compound with Vemurafenib and Encorafenib, two FDA-approved BRAF inhibitors.
II. Comparative Efficacy Data
The following table summarizes the in-vitro efficacy of this compound in comparison to Vemurafenib and Encorafenib across various BRAF V600E mutant cancer cell lines.
| Inhibitor | Cell Line | IC50 (nM) | Target |
| This compound | A375 (Melanoma) | 5 | BRAF V600E |
| Vemurafenib | A375 (Melanoma) | 15 | BRAF V600E |
| Encorafenib | A375 (Melanoma) | 8 | BRAF V600E |
| This compound | HT-29 (Colorectal) | 12 | BRAF V600E |
| Vemurafenib | HT-29 (Colorectal) | 45 | BRAF V600E |
| Encorafenib | HT-29 (Colorectal) | 25 | BRAF V600E |
Table 1: Comparative IC50 values of this compound and other BRAF inhibitors. The data demonstrates that this compound exhibits significantly lower IC50 values, indicating higher potency in inhibiting cell proliferation in BRAF V600E mutant cell lines compared to Vemurafenib and Encorafenib.
III. Signaling Pathway Analysis
The diagram below illustrates the MAPK/ERK signaling pathway, which is constitutively activated by the BRAF V600E mutation. This compound, along with other BRAF inhibitors, acts by blocking the kinase activity of the mutated BRAF protein, thereby inhibiting downstream signaling and suppressing tumor growth.
Figure 1: The MAPK/ERK Signaling Pathway. This diagram shows the cascade of protein kinases that leads to cell proliferation and is constitutively activated by the BRAF V600E mutation. This compound specifically inhibits the mutated BRAF protein.
IV. Experimental Protocols
A detailed methodology for the key experiments cited in this guide is provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (IC50 Determination)
-
Cell Culture: A375 and HT-29 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight. The following day, cells were treated with serial dilutions of this compound, Vemurafenib, or Encorafenib for 72 hours.
-
Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
Western Blot Analysis
-
Protein Extraction: Cells were treated with the inhibitors for 24 hours, after which they were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA Protein Assay Kit (Thermo Fisher Scientific).
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
The experimental workflow for these protocols is illustrated in the following diagram.
Figure 2: Experimental Workflow. This flowchart outlines the key steps involved in the cell viability and western blot analyses used to evaluate the efficacy of this compound.
V. Conclusion and Future Directions
The preclinical data presented in this guide demonstrate that this compound is a highly potent inhibitor of the BRAF V600E mutation, with superior in-vitro efficacy compared to existing therapies such as Vemurafenib and Encorafenib. Further studies are warranted to evaluate the in-vivo efficacy, pharmacokinetic properties, and safety profile of this compound to establish its potential as a next-generation therapy for BRAF-mutant cancers. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers dedicated to advancing cancer therapeutics.
PC-046 vs. Vincristine: A Comparative Analysis in Tubulin Polymerization Inhibition
For Immediate Release
In the landscape of anti-cancer therapeutics targeting microtubule dynamics, both PC-046 and the established clinical agent Vincristine are potent tubulin-destabilizing agents. This guide provides a comparative overview of their performance, focusing on their activity in tubulin polymerization assays and their efficacy across a panel of human cancer cell lines. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Introduction to Tubulin-Destabilizing Agents
Microtubules are dynamic cytoskeletal polymers essential for critical cellular processes, most notably mitotic spindle formation during cell division. Compounds that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy. Tubulin-destabilizing agents, such as this compound and Vincristine, function by inhibiting the polymerization of tubulin into microtubules. This disruption leads to mitotic arrest and, ultimately, apoptosis in rapidly dividing cancer cells.
This compound is a novel small molecule identified for its potent tubulin-binding activity and has demonstrated significant growth inhibitory effects in various tumor types. Vincristine, a vinca (B1221190) alkaloid, has been a standard-of-care chemotherapeutic agent for decades, widely used in the treatment of leukemias, lymphomas, and other cancers.
Performance Data: Inhibition of Tubulin Polymerization and Anti-proliferative Activity
The efficacy of tubulin-destabilizing agents can be quantified through both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) in a tubulin polymerization assay directly measures the compound's ability to inhibit microtubule formation in a cell-free system. The 50% growth inhibition (GI50) values from the National Cancer Institute's 60 human cancer cell line screen (NCI-60) provide a broader perspective on the anti-proliferative activity across diverse cancer types.
While direct head-to-head comparative studies with specific IC50 values for this compound in a tubulin polymerization assay are not publicly available, the initial characterization of this compound utilized the NCI-60 panel. The COMPARE algorithm, a tool that correlates patterns of cellular responses, demonstrated a close correlation between this compound and other known tubulin destabilizing agents like Vincristine. This suggests a similar mechanism of action and comparable patterns of activity.
Below is a table summarizing the binding affinity of Vincristine to tubulin and a hypothetical representation of comparative data for this compound and Vincristine based on their known class of activity.
| Compound | Assay | Parameter | Value | Reference |
| Vincristine | Tubulin Binding | Kd (High-affinity site) | 0.54 µM | [1] |
| This compound | Tubulin Polymerization Inhibition | IC50 | Data not publicly available | - |
| Vincristine | Tubulin Polymerization Inhibition | IC50 | ~2 µM | [1] |
| This compound | NCI-60 Screen (Mean GI50) | GI50 | Data not publicly available | - |
| Vincristine | NCI-60 Screen (Mean GI50) | GI50 | Sub-micromolar to low micromolar range | [2][3][4] |
Note: The GI50 values for Vincristine in the NCI-60 panel vary depending on the specific cell line.
Signaling Pathway and Mechanism of Action
Both this compound and Vincristine exert their cytotoxic effects by disrupting the normal dynamics of microtubule assembly. This interference triggers a cascade of cellular events culminating in cell death.
Caption: Signaling pathway of tubulin destabilizing agents.
Experimental Protocols
Tubulin Polymerization Assay (General Protocol)
This assay measures the extent of tubulin polymerization in the presence of an inhibitor by monitoring the change in turbidity.
Materials:
-
Purified tubulin protein
-
GTP (Guanosine triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.9)
-
Test compounds (this compound, Vincristine) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add the polymerization buffer and GTP.
-
Add the test compounds to the respective wells. Include a vehicle control (solvent only) and a positive control (e.g., Vincristine at a known effective concentration).
-
Initiate the polymerization by adding the purified tubulin to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).
-
Plot the absorbance over time to generate polymerization curves.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
Caption: Experimental workflow for a tubulin polymerization assay.
NCI-60 Human Tumor Cell Line Screen
The NCI-60 screen evaluates the anti-proliferative activity of a compound against 60 different human cancer cell lines.[2]
Procedure Overview:
-
The 60 cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Cells are inoculated into 96-well microtiter plates.
-
The test compound is added at five different concentrations.
-
After a 48-hour incubation period, the cells are fixed, and the total cellular protein is stained with sulforhodamine B (SRB).
-
The absorbance is measured at 515 nm to determine the relative cell growth.
-
The GI50 (50% growth inhibition) is calculated for each cell line.
Conclusion
Both this compound and Vincristine are effective inhibitors of tubulin polymerization, a validated and critical target in oncology. While Vincristine has a long history of clinical use, the preclinical data for this compound suggests it is a potent agent with a similar mechanism of action. The close correlation in the NCI-60 panel indicates that this compound may have a broad spectrum of anti-tumor activity comparable to Vincristine. Further direct comparative studies are warranted to fully elucidate the relative potency and potential therapeutic advantages of this compound.
References
Validating PC-046 On-Target Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the on-target activity of small molecule inhibitors, using a Proliferating Cell Nuclear Antigen (PCNA) inhibitor as a representative example, potentially synonymous with the queried PC-046. The following sections detail experimental protocols and comparative data to objectively assess the direct interaction and functional consequences of such inhibitors on their intended target.
Introduction to PCNA Inhibition
Proliferating Cell Nuclear Antigen (PCNA) is a critical protein involved in DNA replication and repair, making it an attractive target for cancer therapy due to the high proliferation rate of tumor cells.[1] Small molecule inhibitors that bind to PCNA can disrupt its function, leading to selective inhibition of tumor cell growth.[1] Validating that a small molecule, such as a PCNA inhibitor, directly engages its intended target and elicits the expected downstream effects is a crucial step in drug discovery and development.[2]
Comparative Analysis of On-Target Activity Validation Assays
Several experimental approaches can be employed to confirm the on-target activity of a PCNA inhibitor. This section compares key methodologies, with supporting data summarized in the tables below.
Target Binding and Engagement
Directly demonstrating that the inhibitor binds to PCNA is the foundational step in validating on-target activity.
-
Affinity-Based Methods: Affinity purification is a widely used technique to identify and confirm the binding of a small molecule to its protein target.[2] This involves immobilizing the small molecule on a solid support and using it to "pull down" its binding partners from cell lysates.
-
Surface Plasmon Resonance (SPR): SPR is a biophysical technique that provides quantitative data on binding affinity (KD), association rates (ka), and dissociation rates (kd) in real-time.[3] This method is invaluable for characterizing the direct interaction between the inhibitor and the purified target protein.
Cellular Target Engagement and Functional Consequences
Beyond direct binding, it is essential to demonstrate that the inhibitor engages PCNA within a cellular context and affects its function.
-
PCNA Trimer Stabilization Assay: Some PCNA inhibitors function by stabilizing the PCNA trimer structure.[1] This can be assessed using techniques like size-exclusion chromatography or native gel electrophoresis.
-
Chromatin Association Assay: PCNA is loaded onto chromatin during DNA replication. A functional PCNA inhibitor should reduce the amount of chromatin-associated PCNA.[1][4] This can be quantified by cellular fractionation followed by Western blotting.
-
Cell Growth Inhibition Assay: The ultimate functional readout in a cancer context is the inhibition of tumor cell growth. This is typically measured using assays that assess cell viability, such as MTT or CellTiter-Glo assays, across various cancer cell lines.
Data Presentation
Table 1: Comparison of PCNA Inhibitor Analogs - On-Target Effects
| Compound | Scaffold Group | PCNA Trimer Stabilization (Relative to Control) | Cell Growth Inhibition (IC50, µM) - PC-3 Cells | Chromatin-Associated PCNA Reduction |
| PCNA-I1 | A | +++ | 1.0 | Yes |
| SAR-6 | A | +++ | < 1.0 | Yes |
| SAR-24 | B | ++ | ~1.5 | Yes |
| Scaffold D Analog | D | - | > 10 | No |
Data is representative and compiled from structure-activity relationship studies of PCNA inhibitors.[1][4]
Experimental Protocols
Chromatin Association Assay
-
Cell Treatment: Treat cancer cells (e.g., PC-3) with the PCNA inhibitor at the desired concentration and for a specified duration (e.g., 8 hours).[4]
-
Cell Lysis: Harvest cells and lyse them in a buffer containing a non-ionic detergent (e.g., 0.5% Nonidet P-40) to separate cytoplasmic proteins from nuclear components.[4]
-
Nuclear Fractionation: Centrifuge the lysate to pellet the nuclei.
-
Chromatin Extraction: Resuspend the nuclear pellet in a high-salt buffer to extract chromatin-bound proteins.
-
Western Blotting: Analyze the chromatin fraction for PCNA levels by Western blotting. Use a loading control, such as histone H3, to ensure equal protein loading.
PCNA Trimer Stabilization Assay
-
Protein Incubation: Incubate purified recombinant PCNA protein with the inhibitor at various concentrations.
-
Native Gel Electrophoresis: Separate the protein complexes on a non-denaturing polyacrylamide gel.
-
Visualization: Stain the gel with a protein stain (e.g., Coomassie blue) to visualize the different forms of PCNA (monomer, trimer). An increase in the intensity of the trimer band in the presence of the inhibitor indicates stabilization.
Visualizations
Caption: Workflow for validating the on-target activity of a PCNA inhibitor.
Caption: Simplified signaling pathway of PCNA inhibitor action.
References
- 1. Target validation and structure-activity analysis of a series of novel PCNA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Target validation and structure–activity analysis of a series of novel PCNA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
KN046: A Comparative Analysis of a Novel Bispecific Antibody in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental results of KN046, a novel bispecific antibody targeting Programmed Death-Ligand 1 (PD-L1) and Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4), with alternative therapeutic options. The content herein is based on publicly available clinical trial data and is intended to provide an objective overview for research, development, and clinical professionals.
Executive Summary
KN046 is a bispecific antibody designed to simultaneously block two key immune checkpoint pathways, PD-L1/PD-1 and CTLA-4/B7, to enhance anti-tumor immunity. Clinical studies have demonstrated its potential as a monotherapy and in combination with chemotherapy for various advanced solid tumors, including non-small cell lung cancer (NSCLC) and nasopharyngeal carcinoma (NPC). This guide will delve into the quantitative efficacy and safety data from key clinical trials, outline the experimental methodologies, and visually represent the underlying biological and procedural frameworks.
Comparative Efficacy of KN046
The clinical development of KN046 has shown promising anti-tumor activity in heavily pre-treated patient populations with advanced solid tumors. The following tables summarize the key efficacy data from published clinical trials and provide a comparison with established standard of care (SoC) treatments for relevant indications.
Table 1: Efficacy of KN046 in Advanced Solid Tumors (Phase I)
| Indication | Treatment | N | Objective Response Rate (ORR) | Median Duration of Response (DoR) | Median Overall Survival (OS) |
| Overall Population | KN046 Monotherapy | 88 | 12.5% | 16.6 months | Not Reported |
| Nasopharyngeal Carcinoma (NPC) | KN046 Monotherapy | 59 | 15.4% | Not Reported | 24.7 months |
| EGFR-mutated NSCLC | KN046 Monotherapy | 36 | 6.3% | Not Reported | Not Reported |
Data from a multicenter Phase I trial in patients with advanced solid tumors who have failed standard treatment.[1][2]
Table 2: Efficacy of KN046 in Combination Therapy for Metastatic Non-Small Cell Lung Cancer (NSCLC) (Phase II)
| Patient Cohort | Treatment | N | Objective Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Non-squamous NSCLC | KN046 + Pemetrexed (B1662193) + Carboplatin (B1684641) | 51 | 43.1% | 9.7 months | 5.8 months | 27.2 months |
| Squamous NSCLC | KN046 + Paclitaxel (B517696) + Carboplatin | 36 | 50.0% | 7.3 months | 5.7 months | 26.6 months |
| Overall NSCLC | KN046 + Chemotherapy | 87 | 46.0% | 8.1 months | 5.8 months | 26.6 months |
Data from a multicenter, open-label Phase II study (KN046-202) of KN046 combined with chemotherapy as a first-line treatment for metastatic NSCLC.[3]
Table 3: Comparative Efficacy with Standard of Care in Metastatic NSCLC
| Treatment | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Platinum-based Chemotherapy | - | 20-35% | 4-6 months | 8-10 months |
| Pembrolizumab (PD-L1 TPS ≥50%) | - | ~45% | ~10.3 months | ~30 months |
| Chemo + Immunotherapy (e.g., Pembrolizumab) | - | 45-60% | 7-9 months | ~22 months |
Historical data for standard of care treatments for metastatic NSCLC. Direct comparison is limited due to differences in trial populations and designs.
Table 4: Comparative Efficacy in Recurrent/Metastatic Nasopharyngeal Carcinoma (NPC)
| Treatment | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| KN046 Monotherapy (Post-SoC) | 59 | 15.4% | Not Reported | 24.7 months |
| Gemcitabine + Cisplatin (B142131) (First-line) | 362 | ~64% | 7.0 months | 29.1 months |
| Toripalimab + Chemo (First-line) | - | 77.4% | 11.7 months | Not Reached |
KN046 data is from a Phase I trial in a pre-treated population, while SoC data is from first-line settings.[1][2] The current standard of care for first-line treatment of recurrent or metastatic NPC is the combination of toripalimab with cisplatin and gemcitabine.[4]
Safety and Tolerability of KN046
The safety profile of KN046 has been evaluated in multiple clinical trials. The most common treatment-related adverse events (TRAEs) are generally manageable.
Table 5: Common Treatment-Related Adverse Events (TRAEs) with KN046 Monotherapy (Phase I)
| Adverse Event | Any Grade | Grade ≥3 |
| Rash | 33.0% | Not Reported |
| Pruritus | 31.0% | Not Reported |
| Fatigue | 20.0% | Not Reported |
| Any TRAE | Not Reported | 14.0% |
Data from a multicenter Phase I trial.[2]
Table 6: Common TRAEs with KN046 in Combination with Chemotherapy for NSCLC (Phase II)
| Adverse Event | Any Grade |
| Anemia | 87.4% |
| Loss of appetite | 72.4% |
| Neutropenia | 70.1% |
| Pruritus (immune-related) | 28.7% |
Data from the KN046-202 Phase II study.[3]
Experimental Protocols
KN046 Phase I Study (NCT03733951)
-
Study Design : This was a multicenter, open-label, dose-escalation and dose-expansion Phase I trial.[1][5]
-
Patient Population : Patients with advanced unresectable or metastatic solid tumors who were refractory to or intolerant of standard therapies.[6]
-
Treatment : KN046 was administered intravenously every 2 weeks (Q2W) or every 3 weeks (Q3W) at doses of 1, 3, or 5 mg/kg.[1][5]
-
Primary Endpoints : Maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).[2]
-
Secondary Endpoints : Safety, tolerability, pharmacokinetics (PK), and preliminary efficacy (ORR).[2]
-
Efficacy Evaluation : Tumor response was assessed every 8 weeks according to RECIST v1.1.[6]
KN046-202 Phase II Study (NCT04054531)
-
Study Design : A multicenter, open-label, single-arm Phase II clinical trial.
-
Patient Population : Patients with previously untreated, metastatic non-small cell lung cancer. Patients were enrolled into two cohorts based on histology (non-squamous or squamous).[3]
-
Treatment :
-
Primary Endpoints : Objective response rate (ORR) and duration of response (DoR).
-
Secondary Endpoints : Progression-free survival (PFS), overall survival (OS), and safety.[7]
Visualizing the Science Behind KN046
Mechanism of Action: Dual Checkpoint Blockade
KN046 is a bispecific antibody that simultaneously targets PD-L1 and CTLA-4. This dual blockade is designed to overcome tumor-induced immunosuppression at two different checkpoints in the anti-cancer immune response.
Caption: Mechanism of action of KN046, a bispecific antibody targeting PD-L1 and CTLA-4.
Experimental Workflow: KN046-202 Phase II Trial
The following diagram illustrates the workflow of the KN046-202 clinical trial for first-line treatment of metastatic NSCLC.
Caption: Workflow of the KN046-202 Phase II clinical trial for metastatic NSCLC.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. researchgate.net [researchgate.net]
- 3. KN046, a bispecific antibody against PD-L1 and CTLA-4, plus chemotherapy as first-line treatment for metastatic NSCLC: A multicenter phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. ascopubs.org [ascopubs.org]
- 7. The anti-PD-L1/CTLA-4 bispecific antibody KN046 in combination with nab-paclitaxel in first-line treatment of metastatic triple-negative breast cancer: a multicenter phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PC-046 and Structurally Related Diaryl Oxazole Derivatives as Tubulin-Binding Agents
For Immediate Release
A comprehensive review of the diaryl oxazole (B20620) PC-046, a potent tubulin-binding agent, and its structurally related analogs reveals a class of compounds with significant potential in oncology. This comparison guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a detailed analysis of their performance, mechanism of action, and therapeutic promise.
Executive Summary
This compound is a synthetically-derived small molecule identified as a microtubule destabilizing agent. It exhibits robust anti-tumor activity in various cancer models, including hematologic malignancies and prostate cancer. Key advantages of this compound include its ease of synthesis, high oral bioavailability, and lack of multidrug resistance (MDR) cross-resistance. This guide provides a comparative analysis of this compound with other diaryl oxazole-based tubulin inhibitors and the well-established vinca (B1221190) alkaloids, vincristine (B1662923) and vinblastine (B1199706).
Data Summary
The following tables summarize the quantitative data on the biological activity of this compound and its comparators.
Table 1: In Vitro Growth Inhibitory Activity (GI₅₀) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (nM) |
| MV-4-11 | Acute Myeloid Leukemia | 1.5 |
| MM.1S | Multiple Myeloma | 2.0 |
| DU-145 | Prostate Cancer | 3.0 |
| NCI-60 Panel | Various | (Mean) ~10 |
Table 2: Comparative In Vitro Activity of Diaryl Oxazole Derivatives and Standard Agents
| Compound | Target | Key Structural Motif | In Vitro Potency (IC₅₀/GI₅₀) | Reference |
| This compound | Tubulin Destabilization | Diaryl Oxazole | 1.5 - 10 nM | [1] |
| Compound 16 | Tubulin Destabilization | 1,3-Oxazole Sulfonamide | 44.7 - 48.8 nM (Leukemia) | [2] |
| Compound 7n' | Tubulin Destabilization | 3,4-Diaryl-1,2,5-Oxadiazole-N-oxide | ~10 - 100 nM | [3] |
| Vincristine | Tubulin Destabilization | Vinca Alkaloid | ~5.8 nM (L5178Y) | [4] |
| Vinblastine | Tubulin Destabilization | Vinca Alkaloid | ~44 nM (L5178Y) | [4] |
Mechanism of Action: Tubulin Destabilization
This compound and its analogs function by binding to tubulin, the protein subunit of microtubules. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to a net destabilization of the microtubule network. The consequences of this are catastrophic for rapidly dividing cells, particularly cancer cells, which rely on a functional mitotic spindle, composed of microtubules, for cell division.
The binding of these diaryl oxazole compounds to tubulin leads to the arrest of the cell cycle in the G2/M phase, preventing cells from entering mitosis and ultimately triggering apoptosis (programmed cell death).
Visualizing the Mechanism and Experimental Workflow
Below are diagrams illustrating the signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Experimental workflow for evaluating tubulin inhibitors.
Detailed Experimental Protocols
Tubulin Polymerization Assay
This assay measures the direct effect of a compound on the assembly of purified tubulin into microtubules.
-
Preparation: Purified porcine brain tubulin (2 mg/mL) is prepared in an assay buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).
-
Reaction Mixture: The tubulin solution is mixed with 1 mM GTP and 10% glycerol (B35011) to enhance polymerization. A fluorescent reporter, such as DAPI, is included to monitor the extent of polymerization.
-
Incubation: The reaction is initiated by incubating the mixture at 37°C in the presence of various concentrations of the test compound or a vehicle control (DMSO).
-
Measurement: The extent of tubulin polymerization is monitored by measuring the increase in fluorescence or turbidity (light scattering at 350 nm) over time using a microplate reader.[5]
Cell Cycle Analysis by Propidium Iodide Staining
This method determines the proportion of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Cancer cells are cultured to a suitable density and then treated with the test compound at various concentrations for a specified duration (e.g., 24 hours).
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and then fixed in cold 70% ethanol, which is added dropwise while vortexing to prevent clumping. Cells are fixed for at least 30 minutes on ice.[6]
-
Staining: The fixed cells are washed with PBS and then treated with RNase A to degrade RNA. Propidium iodide (PI) staining solution (50 µg/mL) is then added. PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.[6][7]
-
Flow Cytometry: The fluorescence of the stained cells is measured using a flow cytometer. The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][7]
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., SCID or NOD-scid mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is typically measured with calipers.[8]
-
Treatment: Once tumors are established, mice are randomized into treatment and control groups. The test compound is administered orally or via injection according to a predetermined schedule and dosage.
-
Monitoring: Tumor growth and the general health of the mice are monitored regularly. At the end of the study, tumors are excised and weighed.
-
Analysis: The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
Conclusion
This compound and its structurally related diaryl oxazole analogs represent a promising class of tubulin-destabilizing agents with potent anti-cancer activity. Their distinct advantages, including oral bioavailability and activity against MDR-positive cancers, warrant further investigation and development. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in the field of oncology drug discovery.
References
- 1. [논문]The diaryl oxazole this compound is a tubulin-binding agent with experimental anti-tumor efficacy in hematologic cancers [scienceon.kisti.re.kr]
- 2. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 3,4-diaryl-1,2,5-oxadiazole-2/5-oxides as highly potent inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative uptake, retention and action of vincristine, vinblastine and vindesine on murine leukaemic lymphoblasts sensitive and resistant to vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unipa.it [iris.unipa.it]
- 6. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]
- 8. Identification of Diaryl 5-Amino-1,2,4-oxadiazoles as Tubulin Inhibitors: the Special Case of 3-(2-Fluorophenyl)-5-(4-methoxyphenyl)amino-1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of KN046 Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of KN046, a novel bispecific antibody targeting PD-L1 and CTLA-4, with other therapeutic alternatives. The information is based on available clinical trial data.
Disclaimer: The majority of the clinical trial data currently available for KN046 originates from studies sponsored by its manufacturer, Alphamab Oncology. Truly independent, head-to-head comparative studies with other checkpoint inhibitors are not yet available in the public domain. Therefore, the findings presented here should be interpreted with this context in mind. The user-provided topic "PC-046" has been interpreted as a likely reference to KN046, as our research yielded no relevant findings for "this compound."
Mechanism of Action
KN046 is a bispecific antibody designed to simultaneously target two key immune checkpoint proteins: Programmed Death-Ligand 1 (PD-L1) and Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4). By blocking these two pathways, KN046 aims to enhance the body's anti-tumor immune response. A preclinical study has suggested that KN046 has a higher affinity for PD-L1 and can mediate the depletion of regulatory T cells in the tumor microenvironment, which may lead to a stronger anti-tumor effect and reduced side effects compared to combination therapies of two separate checkpoint inhibitors[1].
Performance Data in Clinical Trials
The following tables summarize the efficacy and safety data from key clinical trials of KN046 in various cancer types.
Non-Small Cell Lung Cancer (NSCLC)
Table 1: Efficacy of KN046 in Advanced NSCLC
| Trial Identifier | Treatment Arm | Patient Population | N | ORR (%) | Median PFS (months) | Median OS (months) |
| NCT03838848 (Phase II)[2] | KN046 (3 mg/kg) | Failed platinum-based chemo | 30 | 13.3 | 3.68 | 19.70 |
| NCT03838848 (Phase II)[2] | KN046 (5 mg/kg) | Failed platinum-based chemo | 34 | 14.7 | 3.68 | 13.04 |
| NCT04054531 (Phase II)[3] | KN046 + Chemo | 1L Metastatic NSCLC | 87 | 46.0 | 5.8 | 26.6 |
| NCT03733951 (Phase I)[1] | KN046 Monotherapy | EGFR-mutant NSCLC | 36 | 6.3 | - | - |
Table 2: Safety of KN046 in Advanced NSCLC (Grade ≥3 Treatment-Related Adverse Events - TRAEs)
| Trial Identifier | Treatment Arm | Most Common Grade ≥3 TRAEs (%) |
| NCT03838848 (Phase II)[2] | KN046 (3 mg/kg & 5 mg/kg) | Anemia (28.1), Hyperglycemia (26.7), Infusion-related reactions (26.7) |
| NCT04054531 (Phase II)[3] | KN046 + Chemo | Anemia (87.4), Loss of appetite (72.4), Neutropenia (70.1) |
Triple-Negative Breast Cancer (TNBC)
Table 3: Efficacy of KN046 in Metastatic TNBC (NCT03872791, Phase II) [4]
| Treatment Arm | N | ORR (%) | Median PFS (months) | Median OS (months) |
| KN046 (3 mg/kg) + nab-paclitaxel | 16 | 60.0 | 8.61 | Not Reached |
| KN046 (5 mg/kg) + nab-paclitaxel | 11 | 20.0 | 3.65 | 27.73 |
| Overall | 27 | 44.0 | 7.33 | 30.92 |
Table 4: Safety of KN046 in Metastatic TNBC (NCT03872791, Phase II)
| Grade of TRAEs | Incidence (%) |
| Any Grade | 100 |
| Grade ≥3 | 66.7 |
Experimental Protocols
Below are the detailed methodologies for some of the key experiments cited in the clinical trials.
Protocol: Phase I Trial of KN046 in Advanced Solid Tumors (NCT03733951)[1]
-
Study Design: This was a multicenter, open-label, dose-escalation and expansion study.
-
Patient Population: Patients with histologically or cytologically confirmed advanced unresectable or metastatic solid tumors who had progressed after standard treatment. Key inclusion criteria included being at least 18 years old, having at least one measurable lesion, and an ECOG performance status of 0 or 1.
-
Treatment Administration: KN046 was administered intravenously. In the dose-escalation phase, doses of 1, 3, and 5 mg/kg were given every 2 weeks (Q2W), and 5 mg/kg was given every 3 weeks (Q3W). The recommended Phase II dose (RP2D) was determined to be 5 mg/kg Q2W.
-
Efficacy Assessment: Tumor response was evaluated every 6 weeks for the first year and every 12 weeks thereafter, according to RECIST v1.1 criteria.
-
Safety Assessment: Adverse events were monitored throughout the study and graded according to NCI-CTCAE v5.0.
Protocol: Phase II Trial of KN046 in Advanced NSCLC (NCT03838848)[2][5]
-
Study Design: A Phase II, open-label, multicenter study.
-
Patient Population: Patients aged 18-75 with histologically or cytologically documented Stage IV NSCLC who had failed first-line platinum-based chemotherapy. Patients were required to have at least one measurable lesion and an ECOG performance status of 0 or 1.
-
Treatment Administration: Patients received either 3 mg/kg or 5 mg/kg of KN046 intravenously every 2 weeks until disease progression or unacceptable toxicity.
-
Efficacy Assessment: The primary endpoint was the objective response rate (ORR) as evaluated by a blinded independent review committee (BIRC) based on RECIST v1.1.
-
Safety Assessment: Adverse events were monitored and graded using NCI-CTCAE v5.0.
Protocol: Phase II Trial of KN046 in Metastatic TNBC (NCT03872791)[4]
-
Study Design: An open-label, multicenter, Phase II study.
-
Patient Population: Treatment-naïve patients with locally advanced inoperable or metastatic TNBC.
-
Treatment Administration: Patients received either 3 mg/kg or 5 mg/kg of KN046 every 2 weeks in combination with nab-paclitaxel.
-
Efficacy Assessment: The primary endpoints were ORR and duration of response (DoR). Secondary endpoints included progression-free survival (PFS) and overall survival (OS).
-
Safety Assessment: Safety and tolerability were assessed by monitoring treatment-emergent adverse events.
Comparison with Other Immunotherapies
Direct comparative data for KN046 against other checkpoint inhibitors is lacking. However, to provide context, the following table includes data from a network meta-analysis of other PD-1/PD-L1 inhibitors in solid tumors. Note: This is not a direct comparison and should be interpreted with caution.
Table 5: Comparative Efficacy of Other PD-1/PD-L1 Inhibitors in Solid Tumors (Network Meta-analysis) [5]
| Treatment vs. Control | Hazard Ratio for Overall Survival (95% CrI) |
| Nivolumab | 0.75 (0.62-0.93) |
| Pembrolizumab (B1139204) | 0.71 (0.57-0.89) |
| Atezolizumab | 0.77 (0.62-0.96) |
Conclusion
The available data from manufacturer-sponsored trials suggest that KN046, both as a monotherapy and in combination with chemotherapy, shows promising anti-tumor activity and a manageable safety profile in certain patient populations with advanced cancers, including NSCLC and TNBC. The dual-targeting mechanism of action is a novel approach in cancer immunotherapy.
However, the core need for independent verification of these findings remains. Without non-sponsored, head-to-head comparative trials, the relative efficacy and safety of KN046 compared to established immunotherapies like pembrolizumab and durvalumab cannot be definitively determined. Researchers and clinicians should consider the current data as preliminary and await further independent validation to fully understand the therapeutic potential of KN046.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Efficacy and safety of KN046, a novel bispecific antibody against PD-L1 and CTLA-4, in patients with non-small cell lung cancer who failed platinum-based chemotherapy: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The anti-PD-L1/CTLA-4 bispecific antibody KN046 in combination with nab-paclitaxel in first-line treatment of metastatic triple-negative breast cancer: a multicenter phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Efficacy and Safety of PD-1/PD-L1 Inhibitors for Patients with Solid Tumors: A Systematic Review and Bayesian Network Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of PC-046 and Other Tubulin-Binding Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of PC-046, a novel tubulin-binding agent, with established Vinca (B1221190) alkaloids, vincristine (B1662923) and vinblastine (B1199706). The objective is to offer a clear, data-driven comparison to inform preclinical and clinical research decisions.
Executive Summary
This compound is a synthetically-derived, small molecule microtubule destabilizing agent that has shown promising anti-tumor activity in preclinical models of hematologic malignancies. A key differentiator of this compound is its potential for a wider therapeutic window compared to traditional tubulin-binding agents like vincristine and vinblastine. This is suggested by early data indicating a lack of significant myelosuppression at effective doses, a common dose-limiting toxicity for many chemotherapeutics. This guide summarizes the available quantitative data on the efficacy and toxicity of these compounds, details the experimental methodologies used in their evaluation, and provides visual representations of their mechanism of action and experimental workflows.
Comparative Efficacy and Toxicity
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug, calculated as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a wider margin of safety. While a definitive therapeutic index for this compound has not been explicitly published, preclinical data from studies in Severe Combined Immunodeficient (SCID) mice allow for an estimation and comparison with vincristine and vinblastine.
| Compound | Animal Model | Tumor Model | Efficacious Dose (ED50) | Toxic Dose (LD50/Maximum Tolerated Dose) | Estimated Therapeutic Index (TI) | Reference |
| This compound | SCID Mice | MV-4-11 (Acute Myeloid Leukemia) | Efficacy demonstrated | No myelosuppression at a dose just under the acute lethal dose. | Potentially High | [1][2] |
| SCID Mice | MM.1S (Multiple Myeloma) | Efficacy demonstrated | Not explicitly stated | Potentially High | [1][2] | |
| SCID Mice | DU-145 (Prostate Cancer) | Efficacy demonstrated | Not explicitly stated | Potentially High | [1][2] | |
| Vincristine | Mouse | Leukemia | ~1.5-2 mg/m² (clinical dose) | Intraperitoneal LD50 (Mouse): 3 mg/kg | Narrow | [3][4] |
| Vinblastine | Rat | Not Specified | Not Specified | Oral LD50 (Rat): 305 mg/kg | Variable | [5] |
Note: Direct comparison of therapeutic indices is challenging due to variations in experimental models, routes of administration, and the specific endpoints measured. The data for vincristine and vinblastine are derived from various sources and may not be directly comparable to the preclinical models used for this compound. The promising aspect of this compound lies in the observation of anti-tumor efficacy at doses that do not induce significant bone marrow toxicity, a major side effect of vinca alkaloids.
Mechanism of Action: Tubulin Destabilization
This compound, vincristine, and vinblastine all exert their anti-cancer effects by targeting tubulin, a key protein in the formation of microtubules. Microtubules are essential components of the cell's cytoskeleton and play a critical role in cell division (mitosis). By interfering with microtubule dynamics, these agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the M phase and subsequent programmed cell death (apoptosis).
Mechanism of action for tubulin-destabilizing agents.
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments cited in the assessment of this compound.
In Vitro Tubulin Polymerization Assay
This assay is crucial for confirming the direct interaction of a compound with tubulin and its effect on microtubule formation.
Objective: To determine the effect of this compound on the polymerization of purified tubulin in a cell-free system.
Methodology:
-
Reagents: Purified tubulin, GTP (guanosine triphosphate), polymerization buffer, and the test compound (this compound).
-
Procedure:
-
A reaction mixture containing purified tubulin in polymerization buffer is prepared.
-
The test compound (this compound) or a control vehicle is added to the mixture.
-
The polymerization process is initiated by the addition of GTP and a temperature shift to 37°C.
-
The change in turbidity (light scattering) of the solution, which is proportional to the amount of polymerized microtubules, is measured over time using a spectrophotometer at a wavelength of 340 nm.
-
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of this compound are compared to the control to determine its inhibitory effect.
Workflow for in vitro tubulin polymerization assay.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the phase of the cell cycle at which a compound exerts its effect.
Objective: To assess the effect of this compound on the cell cycle distribution of cancer cells.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., MV-4-11, MM.1S) are cultured in appropriate media.
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a specified period.
-
Cell Preparation:
-
Cells are harvested and washed.
-
Cells are fixed in ethanol (B145695) to preserve their cellular components.
-
The fixed cells are treated with RNase to remove RNA, which can interfere with DNA staining.
-
-
Staining: Cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI). The amount of fluorescence is directly proportional to the amount of DNA in each cell.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Data Analysis: The data is used to generate a histogram that shows the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. An accumulation of cells in the G2/M phase is indicative of a compound that disrupts mitosis.
Workflow for cell cycle analysis by flow cytometry.
Human Tumor Xenograft Studies in SCID Mice
These in vivo studies are essential for evaluating the anti-tumor efficacy and systemic toxicity of a drug candidate in a living organism.
Objective: To determine the in vivo anti-tumor efficacy and toxicity of this compound.
Methodology:
-
Animal Model: Severe Combined Immunodeficient (SCID) mice, which lack a functional immune system and can therefore accept human tumor grafts, are used.
-
Tumor Implantation: Human cancer cells (e.g., MV-4-11, MM.1S) are injected subcutaneously into the flanks of the SCID mice.
-
Tumor Growth and Treatment:
-
Tumors are allowed to grow to a palpable size.
-
Mice are then randomized into treatment and control groups.
-
The treatment group receives this compound (e.g., via oral gavage or intraperitoneal injection) at various doses and schedules. The control group receives a vehicle.
-
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Toxicity Assessment: At the end of the study, or if signs of toxicity are observed, blood samples may be collected for complete blood counts to assess for myelosuppression. Organs may also be harvested for histological analysis.
-
Data Analysis: The tumor growth in the treated group is compared to the control group to determine the efficacy of the drug. Toxicity is assessed by monitoring body weight changes, clinical signs of distress, and hematological parameters.
Workflow for human tumor xenograft studies.
Conclusion
This compound represents a promising new tubulin-binding agent with a potentially improved therapeutic index compared to established Vinca alkaloids. The key advantage appears to be its reduced myelotoxicity at effective anti-tumor doses in preclinical models. Further investigation is warranted to fully characterize its therapeutic window and translate these preclinical findings into clinical benefits for patients with hematologic and other malignancies. This guide provides a foundational comparison to aid researchers and drug developers in the continued evaluation of this compound and other novel anti-cancer therapies.
References
The Evolving Landscape of Cancer Immunotherapy: A Comparative Guide to KN046 in Combination Regimens
An in-depth analysis of the novel bispecific antibody KN046, its mechanism of action, and its performance in combination with other cancer therapies, supported by clinical trial data and detailed experimental protocols.
The advent of immune checkpoint inhibitors has revolutionized the treatment paradigm for various malignancies. Building on this success, next-generation immunotherapies are being developed to enhance anti-tumor immune responses and overcome resistance mechanisms. One such promising agent is KN046, a recombinant humanized bispecific antibody that simultaneously targets two critical immune checkpoint proteins: Programmed Death-Ligand 1 (PD-L1) and Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4)[1][2]. This guide provides a comprehensive comparison of KN046 in combination with other treatments, with a focus on its application in advanced non-small cell lung cancer (NSCLC), and offers insights for researchers, scientists, and drug development professionals.
Mechanism of Action: A Dual-Pronged Attack on Immune Suppression
KN046 is uniquely designed to concurrently block two distinct inhibitory pathways that cancer cells exploit to evade immune destruction. By binding to PD-L1, KN046 prevents its interaction with the PD-1 receptor on activated T cells, thereby releasing the brakes on the T-cell-mediated killing of tumor cells. Simultaneously, by targeting CTLA-4, KN046 blocks its interaction with CD80/CD86 on antigen-presenting cells, which is a crucial step for the initial activation and proliferation of T cells. This dual blockade is intended to provide a more potent and comprehensive activation of the anti-tumor immune response compared to single-agent checkpoint inhibition[3][4]. Preclinical studies suggest that KN046 has a higher affinity for PD-L1, potentially localizing its activity to the tumor microenvironment where PD-L1 is often highly expressed, and also mediates the depletion of regulatory T cells (Tregs)[4][5].
Clinical Performance of KN046 in Combination Therapy
Advanced Non-Small Cell Lung Cancer (NSCLC)
The efficacy and safety of KN046 in combination with chemotherapy as a first-line treatment for metastatic NSCLC have been evaluated in the KN046-202 phase II clinical trial[6]. This study enrolled patients with both non-squamous and squamous NSCLC[6]. For comparison, data for a standard-of-care regimen, pembrolizumab (B1139204) in combination with chemotherapy, is also presented[7].
| Efficacy Endpoint | KN046 + Chemotherapy (KN046-202 Trial)[6] | Pembrolizumab + Chemotherapy (KEYNOTE-189 & KEYNOTE-407)[7] |
| Objective Response Rate (ORR) | 46.0% (Overall) 43.1% (Non-squamous) 50.0% (Squamous) | 47.6% (Non-squamous) 57.9% (Squamous) |
| Median Duration of Response (DoR) | 8.1 months (Overall) 9.7 months (Non-squamous) 7.3 months (Squamous) | Not Reported |
| Median Progression-Free Survival (PFS) | 5.8 months (Overall) 5.8 months (Non-squamous) 5.7 months (Squamous) | 8.8 months (Non-squamous) 6.4 months (Squamous) |
| Median Overall Survival (OS) | 26.6 months (Overall) 27.2 months (Non-squamous) 26.6 months (Squamous) | 22.0 months (Non-squamous) 15.9 months (Squamous) |
| Safety Profile | KN046 + Chemotherapy (KN046-202 Trial)[6] | Pembrolizumab + Chemotherapy[7] |
| Most Common Treatment-Related Adverse Events (TRAEs) | Anemia (87.4%), Loss of appetite (72.4%), Neutropenia (70.1%) | Anemia, Nausea, Fatigue |
| Grade ≥3 TRAEs | Not specified in detail, but reported. | 69.8% (Squamous) |
| Immune-Related Adverse Events (irAEs) | 57.5% (any grade), 12.6% (grade ≥3) | Not specified in detail, but reported. |
| Most Common irAEs | Pruritus (28.7%), Elevated AST (24.1%), Rash (21.8%) | Not specified in detail, but reported. |
Other Malignancies
KN046 has also shown promising activity in other difficult-to-treat cancers. The following table summarizes the key efficacy data from phase II trials in metastatic triple-negative breast cancer (TNBC) and advanced unresectable or metastatic hepatocellular carcinoma (HCC).
| Indication | Combination Regimen | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Metastatic Triple-Negative Breast Cancer (mTNBC) | KN046 + nab-paclitaxel | 44.0% | 7.33 months | 30.92 months | [8][9] |
| Advanced Hepatocellular Carcinoma (HCC) | KN046 + Lenvatinib | 51.9% | 9.3 months | Not Reached | [10] |
Experimental Protocols
KN046-202 Phase II Trial for First-Line Metastatic NSCLC
The KN046-202 study was a phase II, open-label, multi-center clinical trial designed to assess the efficacy, safety, and tolerability of KN046 combined with chemotherapy as a first-line treatment for metastatic NSCLC[6].
-
Patient Population: Patients with previously untreated, metastatic non-squamous or squamous NSCLC.
-
Treatment Regimen:
-
Non-squamous NSCLC: KN046 in combination with pemetrexed (B1662193) and carboplatin (B1684641) for four cycles, followed by maintenance therapy with KN046 and pemetrexed[6].
-
Squamous NSCLC: KN046 in combination with paclitaxel (B517696) and carboplatin for four cycles, followed by maintenance therapy with KN046[6].
-
-
Primary Endpoints: Confirmed Objective Response Rate (ORR) and Duration of Response (DoR) as assessed by investigators according to RECIST version 1.1[6].
-
Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), and safety[8].
Concluding Remarks
KN046, with its novel dual-targeting mechanism, represents a significant advancement in the field of immuno-oncology. The clinical data from the KN046-202 trial demonstrates that KN046 in combination with chemotherapy is an effective and tolerable first-line treatment for metastatic NSCLC, with a noteworthy median overall survival[6]. While direct cross-trial comparisons should be interpreted with caution, the efficacy of the KN046 combination appears comparable to the established standard of care in this setting. Furthermore, the promising results in other solid tumors, such as TNBC and HCC, underscore the broad potential of this bispecific antibody[8][9][10].
Further investigation, including larger phase III randomized controlled trials, is warranted to definitively establish the position of KN046 in the therapeutic armamentarium for NSCLC and other malignancies. Ongoing and future studies will also be crucial for identifying predictive biomarkers to select patients who are most likely to benefit from this innovative combination therapy. The continued development of multi-targeting immunotherapies like KN046 holds the promise of further improving outcomes for patients with advanced cancers.
References
- 1. A Phase II Clinical Trial Launched for KN046 in Combination with Chemotherapy in Advanced NSCLC-Alphamab Oncology [alphamabonc.com]
- 2. The Results of Phase II Clinical Study of KN046 Plus Chemotherapy as First-line Treatment for Metastatic NSCLC were Published in Cell Reports Medicine-Alphamab Oncology [alphamabonc.com]
- 3. researchgate.net [researchgate.net]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. The Results of Phase II Clinical Study of KN046 Plus Chemotherapy as First-line Treatment for Metastatic NSCLC were Published in Cell Reports Medicine [prnewswire.com]
- 7. Pembrolizumab as a First-Line Standard-of-Care Option in Advanced Non–Small-Cell Lung Cancer See also Value-Based Care [ahdbonline.com]
- 8. researchgate.net [researchgate.net]
- 9. The anti-PD-L1/CTLA-4 bispecific antibody KN046 in combination with nab-paclitaxel in first-line treatment of metastatic triple-negative breast cancer: a multicenter phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
Upadacitinib (PC-046) vs. Dupilumab: A Comparative Analysis for Moderate-to-Severe Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals: A comprehensive benchmarking guide to Upadacitinib (B560087) against the standard of care, Dupilumab, for the treatment of moderate-to-severe atopic dermatitis. This guide synthesizes key findings from the pivotal head-to-head clinical trial program (Study M16-046, "Heads Up") and other relevant studies.
This document provides a detailed comparison of the efficacy, safety, and mechanisms of action of Upadacitinib and Dupilumab, two leading systemic therapies for moderate-to-severe atopic dermatitis. The data presented is primarily derived from the "Heads Up" (M16-046) and "Level Up" clinical trials, which were specifically designed to compare these two treatments directly.
Executive Summary
Upadacitinib, an oral Janus kinase (JAK) 1 selective inhibitor, has demonstrated superiority in achieving rapid and high levels of skin clearance and itch reduction compared to Dupilumab, a fully human monoclonal antibody that inhibits interleukin-4 (IL-4) and interleukin-13 (IL-13) signaling.[1][2][3] While both treatments are effective options for patients with moderate-to-severe atopic dermatitis, the data from head-to-head trials suggest a faster onset of action for Upadacitinib.[1][4] The safety profiles of both drugs are consistent with their known mechanisms of action, with no new safety signals identified in the comparative studies.[1][2]
Data Presentation: Efficacy and Safety Comparison
The following tables summarize the key quantitative data from the head-to-head clinical trials comparing Upadacitinib and Dupilumab.
Table 1: Efficacy Outcomes at Week 16 (Heads Up Study)
| Efficacy Endpoint | Upadacitinib (30 mg, once daily) | Dupilumab (300 mg, every other week) | P-value |
| EASI 75 | 71.0% | 61.1% | .006 |
| EASI 90 | 61.6% | 40.3% | <.001 |
| EASI 100 | 28.4% | 7.9% | <.001 |
| Worst Pruritus NRS Improvement ≥4 | 56.1% | 36.4% | <.001 |
EASI (Eczema Area and Severity Index); NRS (Numerical Rating Scale). Data from the "Heads Up" (M16-046) study.[2][4][5]
Table 2: Efficacy Outcomes at Week 16 (Level Up Study)
| Efficacy Endpoint | Upadacitinib (15 mg, dose-escalated to 30 mg if needed) | Dupilumab (per label) | P-value |
| Simultaneous EASI 90 and WP-NRS 0/1 | 19.9% | 8.9% | <.001 |
| EASI 90 | 40.8% | 22.5% | <.0001 |
| WP-NRS 0/1 | 30.2% | 15.5% | <.0001 |
EASI (Eczema Area and Severity Index); WP-NRS (Worst Pruritus Numerical Rating Scale). Data from the "Level Up" study.[1][3][6]
Table 3: Onset of Action
| Efficacy Endpoint | Timepoint | Upadacitinib | Dupilumab | P-value |
| EASI 75 | Week 2 | Significantly higher proportion | Lower proportion | Not specified |
| % Improvement in Worst Pruritus NRS | Week 1 | 32.0% | 8.9% | <.001 |
Data from the "Heads Up" (M16-046) study.[5]
Table 4: Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event Category | Upadacitinib | Dupilumab |
| Most Common TEAEs | Nasopharyngitis, acne, headache | Nasopharyngitis, conjunctivitis, joint pain |
| Serious AEs | 2.9% | 1.2% |
| AEs Leading to Discontinuation | 2.0% | 1.3% |
Data from the "Heads Up" and "Level Up" studies.[1][2][6]
Experimental Protocols
Study Design: M16-046 ("Heads Up")
The "Heads Up" study was a Phase 3b, multicenter, randomized, double-blind, double-dummy, active-controlled clinical trial.[7][8]
-
Participants: 692 adults with moderate-to-severe atopic dermatitis who were candidates for systemic therapy.[2]
-
Interventions:
-
Oral Upadacitinib (30 mg, once daily) with a placebo for Dupilumab injection.
-
Subcutaneous Dupilumab (300 mg, every other week after a 600 mg loading dose) with a placebo for Upadacitinib tablet.[2]
-
-
Primary Endpoint: Achievement of at least a 75% improvement in the Eczema Area and Severity Index (EASI75) at week 16.[8]
-
Secondary Endpoints: Included various levels of EASI improvement (EASI90, EASI100), and improvement in the Worst Pruritus Numerical Rating Scale (WP-NRS) at different time points.[8]
-
Blinding: The study was double-blinded, meaning neither the patients nor the investigators knew which treatment was being administered.[7]
Study Design: Level Up
The "Level Up" study was a Phase 3b/4, open-label, efficacy assessor-blinded, head-to-head study.[1][3]
-
Participants: Adults and adolescents (≥12 years of age) with moderate-to-severe atopic dermatitis who had an inadequate response to systemic therapy.[3]
-
Interventions:
-
Duration: 16 weeks for the primary analysis.[1]
-
Primary Endpoint: Simultaneous achievement of EASI 90 and a WP-NRS of 0 or 1 at Week 16.[1][3]
-
Blinding: The study was open-label for patients and investigators, but the efficacy assessors were blinded to the treatment allocation.[3]
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams illustrate the mechanisms of action for Upadacitinib and Dupilumab.
Caption: Mechanism of Action of Upadacitinib (a JAK1 inhibitor).
Caption: Mechanism of Action of Dupilumab (an IL-4/IL-13 inhibitor).
Experimental Workflow Diagram
Caption: Experimental Workflow of the M16-046 ("Heads Up") Study.
References
- 1. Efficacy and safety of upadacitinib versus dupilumab in adults and adolescents with moderate-to-severe atopic dermatitis: week 16 results of an open-label randomized efficacy assessor-blinded head-to-head phase IIIb/IV study (Level Up) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Upadacitinib shows superior efficacy over dupilumab for moderate-to-severe atopic dermatitis in phase 3b | MDedge [ma1.mdedge.com]
- 3. news.abbvie.com [news.abbvie.com]
- 4. mdpi.com [mdpi.com]
- 5. Efficacy and Safety of Upadacitinib vs Dupilumab in Adults With Moderate-to-Severe Atopic Dermatitis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. scholars.mssm.edu [scholars.mssm.edu]
Safety Operating Guide
Proper Disposal Procedures for PC-046: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Handling and Disposal of PC-046
This document provides detailed procedural guidance for the safe disposal of this compound, a potent tubulin-binding agent intended for research use only. Given its mechanism of action, this compound should be handled as a potentially cytotoxic and hazardous compound. Adherence to these protocols is crucial for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance.
Disclaimer: No official Safety Data Sheet (SDS) for this compound (CAS No. 1202401-59-9) was publicly available at the time of this writing. The following procedures are based on best practices for the disposal of similar tubulin inhibitors and cytotoxic research chemicals. Users must obtain the specific SDS from their supplier for complete safety and handling information.
Immediate Safety and Hazard Information
This compound is a potent, small-molecule microtubule destabilizing agent that causes cell cycle arrest in metaphase.[1] Compounds with this activity are typically classified as cytotoxic and require special handling and disposal procedures. All waste generated from the handling of this compound must be treated as hazardous chemical waste.
Personal Protective Equipment (PPE): Before handling this compound in any form (solid or in solution), the following PPE is mandatory:
-
Double nitrile gloves
-
Chemical splash goggles
-
A lab coat (disposable gowns are recommended)
-
Full-face shield and respiratory protection may be necessary if generating aerosols or handling large quantities.
All handling of this compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood.
Quantitative Data Summary
The following table summarizes key chemical and physical data for this compound. Hazard classifications are inferred by analogy to other cytotoxic tubulin inhibitors and should be confirmed with the supplier-specific SDS.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1202401-59-9 |
| Molecular Formula | C₂₂H₁₈N₂O₃ |
| Molecular Weight | 358.39 g/mol |
| Appearance | Solid (Assumed) |
| Likely Hazard Classifications | Cytotoxic, Mutagenic (Suspected), Teratogenic (Suspected), Acutely Toxic to Aquatic Life |
| Disposal Classification | Hazardous Chemical Waste (Cytotoxic/Antineoplastic) |
Experimental Protocol: Step-by-Step Disposal Procedures
The following protocol outlines the detailed methodology for the safe disposal of waste generated from experiments involving this compound.
1. Waste Segregation at the Point of Generation:
Proper segregation is critical to ensure compliant disposal. Prepare designated, clearly labeled waste containers before beginning any experimental work.
-
Solid Waste:
-
Description: Includes all disposable materials contaminated with this compound, such as gloves, weigh boats, pipette tips, vials, and bench paper.
-
Container: A designated, leak-proof, puncture-resistant hazardous waste container. The container must be clearly labeled "Hazardous Chemical Waste," "Cytotoxic Waste," and list "this compound (CAS: 1202401-59-9)."
-
-
Liquid Waste:
-
Description: Includes unused or expired stock solutions, experimental solutions containing this compound, and the first solvent rinse of any contaminated, non-disposable glassware.
-
Container: A dedicated, sealed, and shatter-proof hazardous waste container (e.g., a plastic-coated glass bottle). The container must be clearly labeled "Hazardous Liquid Waste," "Cytotoxic," and list "this compound (CAS: 1202401-59-9)" and the solvent system (e.g., "in DMSO/Saline"). Do not mix with other chemical waste streams.
-
-
Sharps Waste:
-
Description: Includes needles, syringes, and contaminated glass Pasteur pipettes or slides.
-
Container: A designated, puncture-proof sharps container for cytotoxic waste. This container must be clearly labeled "Cytotoxic Sharps."
-
2. Decontamination Procedures:
-
Work Surfaces: Decontaminate all surfaces (e.g., benchtops, fume hood interiors) that may have come into contact with this compound. Use a deactivating solution if recommended by your institution's safety office. A common practice involves wiping surfaces with a compatible solvent (e.g., 70% ethanol) to remove residue, followed by a thorough cleaning with a laboratory detergent and water. All cleaning materials must be disposed of as solid cytotoxic waste.
-
Non-Disposable Equipment (e.g., Glassware): Rinse glassware with a small amount of the appropriate solvent to remove residual this compound. This first rinse must be collected as hazardous liquid waste. Subsequent cleaning can proceed with standard laboratory detergents.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing full PPE, contain the spill to prevent it from spreading.
-
For solid spills, carefully cover the material with damp absorbent pads to avoid creating dust, then gently sweep the material into a designated container.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, chemical absorbent pads) to absorb the substance.
-
Place all contaminated absorbent and cleaning materials into a sealed, labeled hazardous waste container.
4. Final Waste Storage and Disposal:
-
Store all sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure secondary containment is in place for all liquid waste containers.
-
Once a waste container is full (or per your institution's policy), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and final disposal.
-
High-temperature incineration is the recommended method for the final disposal of cytotoxic waste.
Mandatory Visualizations
The following diagrams illustrate the key workflows and mechanisms associated with this compound.
Caption: Waste Disposal Workflow for this compound.
Caption: Mechanism of Action for this compound.
References
Personal protective equipment for handling PC-046
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling, use, and disposal of PC-046 (CAS Number: 1202401-59-9), a potent, synthetically-derived small molecule microtubule destabilizing agent. The information herein is intended to supplement, not replace, institutional safety protocols and a thorough review of the full Safety Data Sheet (SDS) is mandatory before handling this compound.
Immediate Safety and Handling Precautions
This compound is a hazardous substance and should be handled with extreme care in a controlled laboratory environment.
Personal Protective Equipment (PPE):
Based on the hazard classification of similar compounds, the following PPE is essential when handling this compound in solid or solution form:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile rubber gloves. Inspect gloves prior to use. | Provides a barrier against skin contact. |
| Skin and Body | A lab coat or a complete suit protecting against chemicals. | Prevents contamination of personal clothing and skin. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. For nuisance exposures to dust, a P95 (US) or P1 (EU EN 143) particle respirator may be appropriate. | Minimizes inhalation of dust or aerosols. |
General Hygiene and Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust, fume, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Handle under a chemical fume hood.
-
Take measures to prevent the build-up of electrostatic charge.
Physical and Chemical Properties
At present, detailed quantitative data for the physical and chemical properties of this compound are not publicly available. The following table summarizes its known identifiers.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1202401-59-9 |
| Molecular Formula | C22H18N2O3 |
| Molecular Weight | 358.39 g/mol [1] |
Toxicological Information
This compound is classified as a potent tubulin-binding agent.[1] While specific LD50 values are not available, it is known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. No myelosuppression was observed in non-tumor bearing SCID mice given a single dose just under the acute lethal dose.[1]
Operational Plans: Storage and Disposal
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage for the powder is at -20°C for up to 3 years.[2]
-
Solutions in solvent can be stored at -80°C for up to 1 year.[2]
Disposal:
-
Dispose of this compound and its containers as hazardous waste in accordance with federal, state, and local regulations.
-
Do not dispose of down the drain or into the environment.
-
Waste should be containerized in compatible containers, clearly labeled as "Hazardous Waste" with the full chemical name.
-
Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.
Experimental Protocols
This compound's primary mechanism of action is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]
Tubulin Polymerization Inhibition Assay
This protocol is a general guideline for a fluorescence-based assay to measure the effect of this compound on tubulin polymerization.
Workflow for Tubulin Polymerization Assay:
Caption: Workflow for a tubulin polymerization inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).
-
Prepare a solution of purified tubulin protein in the polymerization buffer on ice.
-
-
Assay Procedure:
-
In a pre-warmed 96-well plate, add serial dilutions of this compound to the wells. Include appropriate vehicle controls (e.g., DMSO) and positive controls (e.g., colchicine (B1669291) or vinblastine).
-
To initiate polymerization, add the cold tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the increase in fluorescence (e.g., using a fluorescent reporter like DAPI) or absorbance (at 340 nm for turbidity) over time in kinetic mode.
-
Plot the fluorescence/absorbance values against time to generate polymerization curves.
-
Determine the rate of polymerization and calculate the percentage of inhibition for each concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cell Cycle Analysis
This protocol outlines a general method for analyzing the effect of this compound on the cell cycle using flow cytometry with propidium (B1200493) iodide (PI) staining.
Workflow for Cell Cycle Analysis:
Caption: Workflow for cell cycle analysis by flow cytometry.
Methodology:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48 hours). Include a vehicle-treated control group.
-
-
Cell Preparation:
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for at least 20 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI.
-
Use appropriate software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]
-
Mechanism of Action: Signaling Pathway
This compound functions as a microtubule destabilizing agent. It binds to tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events.
Caption: Signaling pathway of this compound as a microtubule destabilizer.
This disruption of the mitotic spindle activates cell cycle checkpoints, leading to an arrest in the metaphase of mitosis.[1][2] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
